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Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate Documentation Hub

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  • Product: Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate
  • CAS: 114725-08-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Piperidine-Based PROTAC Linkers: From Rational Design to Synthetic Application

Introduction: The PROTAC Revolution and the Centrality of the Linker Proteolysis Targeting Chimeras (PROTACs) have fundamentally altered the landscape of drug discovery, moving beyond simple protein inhibition to inducin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis Targeting Chimeras (PROTACs) have fundamentally altered the landscape of drug discovery, moving beyond simple protein inhibition to inducing targeted protein degradation.[1] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[2] A PROTAC consists of three core components: a ligand that binds the Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase (like Cereblon or Von Hippel-Lindau), and a chemical linker that covalently connects these two moieties.[1][2] Upon simultaneous binding, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase), facilitating the ubiquitination of the POI and marking it for destruction by the 26S proteasome.[3] This catalytic process allows substoichiometric concentrations of the PROTAC to eliminate many copies of a target protein.[1]

While the two ligands provide specificity, the linker is far from a passive spacer. Its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic (DMPK) properties.[2][4] The linker governs the geometry of the ternary complex, directly influencing the protein-protein interactions between the POI and the E3 ligase—a factor known as cooperativity which is essential for stable complex formation and efficient degradation.[1]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer PROTAC_recycled PROTAC (Recycled) Ternary->PROTAC_recycled Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

The Rationale for Rigidity: Moving Beyond Flexible Linkers

Early PROTAC design frequently employed flexible linkers, such as polyethylene glycol (PEG) or simple alkyl chains, due to their synthetic accessibility.[2][4] While these linkers offer conformational freedom, which can increase the probability of achieving a productive ternary complex, they suffer from significant drawbacks:

  • Poor Physicochemical Properties: Long, flexible chains often increase lipophilicity and the number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[1]

  • Metabolic Instability: Aliphatic and ether chains are susceptible to oxidative metabolism, reducing the in vivo half-life of the PROTAC.[1][2]

  • Entropic Penalty: The high degree of conformational freedom means that a significant entropic cost must be paid to adopt the specific conformation required for optimal ternary complex formation.

To overcome these limitations, a clear trend in PROTAC design has emerged: the incorporation of rigid structural motifs into the linker.[5] Rigid linkers, which include cyclic structures (like piperidine and piperazine), aromatic systems, and alkynes, offer several advantages:

  • Conformational Pre-organization: By constraining the linker's conformation, the PROTAC is "pre-organized" into a shape that is more favorable for binding and forming a stable ternary complex.[3] This can lead to a significant increase in degradation potency.

  • Improved Selectivity: A constrained conformation can disfavor the formation of off-target ternary complexes, thereby improving the PROTAC's selectivity profile.[1]

  • Enhanced DMPK Properties: Rigid motifs can improve metabolic stability, and the introduction of heterocycles like piperidine can enhance aqueous solubility.[6][7]

The Piperidine Scaffold: A Privileged Element for Rigid Linker Design

Among the various rigidifying elements, the piperidine ring has become a widely adopted and highly successful motif in PROTAC linkers.[6][] Its utility stems from a unique combination of structural and chemical properties that directly address the challenges of PROTAC development.

The Conformational Advantage

The power of the piperidine ring lies in its well-defined stereochemistry. It predominantly adopts a stable chair conformation to minimize torsional and angular strain.[9] When incorporated into a linker, this rigid chair structure drastically reduces the number of available conformations compared to a flexible alkyl or PEG chain. This conformational restriction is the key to pre-organizing the warhead and anchor ligands into a productive orientation for ternary complex assembly, which can lead to enhanced potency.[3]

Linker_Rigidity cluster_flex Flexible PEG Linker cluster_rigid Rigid Piperidine Linker POI_1 POI Ligand E3_1 E3 Ligand POI_1->E3_1 Multiple Low-Energy Conformations (High Rotational Freedom) POI_2 POI Ligand Piperidine Piperidine Scaffold POI_2->Piperidine Constrained Conformation (Pre-organized) E3_2 E3 Ligand Piperidine->E3_2 Constrained Conformation (Pre-organized) Title Conceptual Impact of Linker Rigidity on PROTAC Conformation

Caption: Conformational freedom of flexible vs. rigid piperidine linkers.

Impact on Physicochemical and Pharmacokinetic Properties

Beyond conformational control, the piperidine scaffold offers tangible benefits for a PROTAC's drug-like properties.

  • Enhanced Solubility: The nitrogen atom within the piperidine ring is basic and can be protonated at physiological pH.[7] This ionizable center significantly improves the aqueous solubility of what are often large, hydrophobic PROTAC molecules—a critical factor for administration and bioavailability.[7][10]

  • Improved Metabolic Stability: Saturated cyclic systems like piperidine are generally more resistant to metabolic degradation than linear alkyl or PEG chains, contributing to a longer in vivo half-life.[3][6]

  • Modulation of Permeability: The inclusion of rigid, polar motifs like piperidine can help balance the often high lipophilicity of PROTACs, aiding in the complex challenge of achieving cell permeability for these "beyond Rule of 5" molecules.[11]

Synthetic Integration of Piperidine Linkers: A Practical Workflow

The modular synthesis of PROTACs requires robust and versatile chemical methods. For incorporating a piperidine core, a common and highly effective strategy involves the use of N-Boc-protected piperidine building blocks, such as 1-Boc-4-formylpiperidine. A typical workflow proceeds via reductive amination followed by standard coupling chemistries.[3]

Experimental Protocol: Synthesis of a Piperidine Linker Intermediate

This protocol describes the synthesis of an amine-functionalized piperidine linker, ready for coupling to a second ligand (e.g., an E3 ligase ligand with an available carboxylic acid).

Objective: To couple a POI ligand containing a primary or secondary amine to a piperidine core, resulting in a Boc-protected intermediate.

Step 1: Reductive Amination

  • Dissolution: In a round-bottom flask, dissolve the POI-Ligand-NH₂ (1.0 eq) and 1-Boc-4-formylpiperidine (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring solution at room temperature. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the Boc-protected piperidine-linked intermediate.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified intermediate from Step 1 in DCM.

  • Acid Addition: Add an excess of Trifluoroacetic acid (TFA) (e.g., 20-30% v/v) or a 4M HCl solution in dioxane.

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to yield the amine salt intermediate, which can often be used in the next step without further purification.

Synthetic_Workflow POI_Amine POI Ligand-NH2 Reductive_Amination Step 1: Reductive Amination (NaBH(OAc)3, DCM) POI_Amine->Reductive_Amination Piperidine_Aldehyde 1-Boc-4-formylpiperidine Piperidine_Aldehyde->Reductive_Amination Boc_Intermediate Boc-Protected Intermediate Reductive_Amination->Boc_Intermediate Deprotection Step 2: Boc Deprotection (TFA or HCl) Boc_Intermediate->Deprotection Amine_Salt Amine Salt Intermediate (Ready for Coupling) Deprotection->Amine_Salt Coupling Step 3: Amide Coupling (HATU, DIPEA) Amine_Salt->Coupling E3_Acid E3 Ligand-COOH E3_Acid->Coupling Final_PROTAC Final Piperidine-Linked PROTAC Coupling->Final_PROTAC

Caption: Synthetic workflow for a piperidine-based PROTAC via reductive amination.

Data-Driven Insights: Case Studies of Piperidine-Based PROTACs

The theoretical advantages of piperidine linkers are substantiated by their successful implementation in several high-profile PROTACs, including candidates that have advanced to clinical trials. The replacement of flexible linkers with more rigid piperidine-containing structures is a common optimization strategy to improve potency and drug-like properties.[12]

PROTACTarget ProteinE3 LigaseKey Piperidine Linker ContributionReference
ARV-110 Androgen Receptor (AR)VHLThe short, rigid piperidine-containing linker is crucial for achieving high degradation potency and oral bioavailability, enabling its advancement into clinical trials for prostate cancer.[11][12]
ARV-471 Estrogen Receptor (ER)CRBNUtilizes a rigid piperazine/piperidine-based linker to optimize the ternary complex geometry, leading to potent and selective ER degradation and favorable oral pharmacokinetic properties.[11][12]
BRD9 Degrader (Compound B6) BRD9CRBNA series of PROTACs with short, rigid piperidine linkers demonstrated that this constrained scaffold was essential for achieving potent, nanomolar degradation of BRD9.[13]
AR Degrader (PROTAC 50) Androgen Receptor (AR)VHLA highly rigid linker incorporating a di-piperidine motif led to significantly improved aqueous solubility and potent AR depletion (DC₅₀ < 1 nM).[4]

Note: DC₅₀ represents the concentration of the PROTAC required to degrade 50% of the target protein.

Conclusion and Future Perspectives

The incorporation of piperidine scaffolds represents a significant advancement in the rational design of PROTAC linkers. Moving beyond simple, flexible chains, these rigid motifs provide a powerful tool to pre-organize the PROTAC molecule, enhancing ternary complex stability and leading to improved potency and selectivity.[3][5] Furthermore, the inherent chemical properties of the piperidine ring can be leveraged to improve critical drug-like characteristics such as solubility and metabolic stability, which are paramount for the development of clinically viable therapeutics.[6][7] The success of clinical candidates like ARV-110 and ARV-471, which feature such rigid linkers, validates this design philosophy.[11][12]

Future work in this area will likely focus on exploring diverse substitution patterns on the piperidine ring to fine-tune vector projections and physicochemical properties, as well as developing novel, even more constrained polycyclic systems. As our understanding of the complex structural dynamics of ternary complexes grows, the deliberate and strategic use of rigid building blocks like piperidine will remain a cornerstone of next-generation PROTAC design.

References

  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Retrieved from [Link]

  • Noro, Y., Sano, O., Naito, M., & Odan, Y. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports. Available at: [Link]

  • Troup, R. I., Raninga, P., & Vinarov, D. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Targeted Antitumor Therapy, 1(5), 313-330. Available at: [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1231-1240. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • Troup, R. I., Raninga, P., & Vinarov, D. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Yoshida, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics, 49, 100494. Available at: [Link]

  • Lim, S. M., et al. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 23(19), 11336. Available at: [Link]

  • Maple, H. J., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ChemMedChem, 18(12), e202300108. Available at: [Link]

  • Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for PROTAC linkers, GABA uptake inhibitors, and complex bicyclic scaffolds. Executive Summary & Mec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Intermediate synthesis for PROTAC linkers, GABA uptake inhibitors, and complex bicyclic scaffolds.

Executive Summary & Mechanistic Rationale

The synthesis of ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (Chemical Formula: C₁₂H₂₁NO₄) is achieved via the chemoselective N -alkylation of ethyl piperidine-3-carboxylate (nipecotic acid ethyl ester) using ethyl bromoacetate. This tertiary amine and diester scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized in the construction of proteolysis-targeting chimeras (PROTACs) and central nervous system (CNS) therapeutics[1].

Causality in Experimental Design

This protocol relies on a classical bimolecular nucleophilic substitution (Sₙ2) pathway. The experimental conditions have been meticulously engineered to maximize yield while suppressing side reactions:

  • Electrophile Selection: Ethyl bromoacetate is chosen over ethyl chloroacetate due to the superior leaving-group ability of the bromide ion, which accelerates the Sₙ2 kinetics at lower temperatures [2].

  • Base Selection (K₂CO₃): A mild, insoluble inorganic base like anhydrous potassium carbonate is critical. Unlike strong bases (e.g., NaOH), K₂CO₃ efficiently scavenges the hydrobromic acid (HBr) byproduct without inducing base-catalyzed saponification of the delicate ethyl ester moieties. Furthermore, its insolubility simplifies downstream work-up via simple filtration.

  • Solvent Selection (Acetonitrile): Anhydrous acetonitrile (ACN) is the optimal polar aprotic solvent. It effectively solvates the nucleophile and stabilizes the polar transition state without hydrogen-bonding to the amine (which would dampen its nucleophilicity).

SN2_Mechanism Nuc Ethyl piperidine-3-carboxylate (Nucleophile) TS Transition State [N···CH2···Br]‡ Nuc->TS Nucleophilic Attack Elec Ethyl bromoacetate (Electrophile) Elec->TS Prod Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-3-carboxylate TS->Prod Leaving Group Departure

Fig 1. SN2 mechanistic pathway for the N-alkylation of ethyl piperidine-3-carboxylate.

Reaction Optimization Data

To establish the most robust methodology, various reaction parameters were evaluated. The data below demonstrates why the ACN/K₂CO₃ system at 60 °C is the authoritative standard for this transformation.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DCMEt₃N252465Sluggish kinetics; competitive quaternary salt formation.
2DMFK₂CO₃80478Fast reaction, but high-boiling solvent complicates work-up.
3 ACN K₂CO₃ 60 8 91 Optimal balance of kinetic rate and product purity.
4THFNa₂CO₃651270Poor solubility of the base limits the reaction rate.

Materials and Equipment

Reagents:

  • Ethyl piperidine-3-carboxylate (1.0 equiv, 10.0 mmol, 1.57 g)

  • Ethyl bromoacetate (1.1 equiv, 11.0 mmol, 1.84 g / 1.22 mL)

  • Potassium carbonate, anhydrous (1.5 equiv, 15.0 mmol, 2.07 g)

  • Acetonitrile (ACN), anhydrous (20 mL)

  • Ethyl acetate (EtOAc) and Hexanes (for extraction and chromatography)

  • Brine and Deionized Water

Equipment:

  • 50 mL two-neck round-bottom flask with a magnetic stir bar.

  • Reflux condenser connected to a nitrogen (N₂) manifold.

  • Ice bath and temperature-controlled heating mantle.

  • Rotary evaporator and high-vacuum pump.

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Preparation Amine + K2CO3 in ACN Step2 2. Electrophile Addition Dropwise at 0 °C Step1->Step2 Step3 3. Thermal Activation Stir at 60 °C for 8 h Step2->Step3 Step4 4. Reaction Monitoring TLC & LC-MS Analysis Step3->Step4 Step5 5. Work-up & Extraction Filter salts, EtOAc/H2O wash Step4->Step5 Step6 6. Column Chromatography Silica Gel Purification Step5->Step6 Step7 7. Product Validation NMR & HRMS Confirmation Step6->Step7

Fig 2. Step-by-step experimental workflow for the synthesis and validation of the target compound.

Phase 1: Setup and Addition
  • Preparation: Flame-dry the 50 mL two-neck flask under vacuum and backfill with N₂. Add ethyl piperidine-3-carboxylate (1.57 g, 10.0 mmol), anhydrous K₂CO₃ (2.07 g, 15.0 mmol), and 20 mL of anhydrous ACN. Stir vigorously to suspend the base.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

  • Electrophile Addition: Dissolve ethyl bromoacetate (1.84 g, 11.0 mmol) in 2 mL of anhydrous ACN. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

    • Causality Note: Dropwise addition at 0 °C is critical to dissipate the exothermic heat of the Sₙ2 reaction, preventing thermal runaway and suppressing the formation of quaternary ammonium over-alkylation byproducts.

Phase 2: Thermal Activation and Monitoring
  • Heating: Remove the ice bath and allow the reaction to warm to ambient temperature (20 °C) over 30 minutes. Attach the reflux condenser and heat the mixture to 60 °C for 8 hours.

  • In-Process Control (Self-Validation): After 7 hours, sample 10 µL of the reaction mixture. Dilute in 1 mL of ACN and analyze via TLC (Hexanes:EtOAc 3:1) and LC-MS.

    • Validation Checkpoint: The starting secondary amine (R_f ≈ 0.1, stains deep purple with Ninhydrin) should be completely consumed. The product appears as a new, less polar spot (R_f ≈ 0.45, visible under I₂ vapor). LC-MS must show the disappearance of m/z 158 [M+H]⁺ and the dominance of m/z 244 [M+H]⁺.

Phase 3: Work-up and Purification
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a medium-porosity sintered glass funnel to remove the K₂CO₃ and KBr salts. Wash the filter cake with 10 mL of cold ACN.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40 °C water bath) to yield a crude viscous oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 50 mL of EtOAc. Transfer to a separatory funnel and wash with deionized water (2 × 20 mL) to remove residual inorganic salts, followed by a brine wash (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via silica gel flash column chromatography using a gradient elution of Hexanes:EtOAc (from 9:1 to 3:1). Collect the fractions containing the pure product and concentrate to afford ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate as a pale yellow oil (Yield: ~2.21 g, 91%).

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized compound, the protocol dictates strict analytical validation. The experimentalist must confirm the following spectral markers [3]:

  • FT-IR Spectroscopy: The complete disappearance of the secondary amine N-H stretching band at ~3300 cm⁻¹ confirms full conversion. The presence of a strong, broadened carbonyl signal at ~1735-1745 cm⁻¹ confirms the two ester groups.

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • Calculated for C₁₂H₂₂NO₄ [M+H]⁺: 244.1549

    • Found: 244.1552 (Δ < 2 ppm).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.10–4.20 (m, 4H, two -OCH₂ CH₃)

    • δ 3.22 (s, 2H, N-CH₂ -CO) [Critical marker: Confirms the presence of the acetate linker]

    • δ 2.95–3.05 (m, 2H, piperidine equatorial H adjacent to N)

    • δ 2.50–2.65 (m, 1H, CH -COOEt)

    • δ 2.10–2.30 (m, 2H, piperidine axial H adjacent to N)

    • δ 1.45–1.90 (m, 4H, piperidine backbone CH₂ )

    • δ 1.25 (t, J = 7.1 Hz, 6H, two -CH₂CH₃ )

References

  • MDPI Molecules. Synthesis of Heterocyclic Carboxylic Acid Derivatives and GABA Reuptake Inhibitors. Molecules 2022, 27(20). Retrieved March 21, 2026, from [Link]

Application

Application Note: Selective Hydrolysis and Warhead Coupling of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Targeted Covalent Inhibitors (TCIs), Scaffold Functionalization, and Chemoselective Synthesis Introduction and Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Targeted Covalent Inhibitors (TCIs), Scaffold Functionalization, and Chemoselective Synthesis

Introduction and Strategic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision medicine, particularly in oncology and immunology. By utilizing electrophilic warheads (such as acrylamides) to form irreversible covalent bonds with non-catalytic nucleophilic residues like cysteine, TCIs achieve prolonged target engagement and exceptional selectivity[1].

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate is a highly versatile bifunctional scaffold frequently utilized in the design of functionalized linkers, PROTACs, and covalent probes. The molecule features a piperidine ring bearing two distinct ester groups:

  • An N-acetate ester (ethyl 2-aminoacetate moiety).

  • A C3-carboxylate ester (ethyl piperidine-3-carboxylate moiety).

The Synthetic Challenge: To successfully conjugate a warhead to this scaffold, one ester must be selectively hydrolyzed to a carboxylic acid to serve as an attachment point for an amine-functionalized warhead (e.g., N-(2-aminoethyl)acrylamide), while leaving the second ester intact for subsequent modular functionalization.

Mechanistic Causality: Why Selective Hydrolysis Works

The chemoselectivity of this transformation relies on the interplay of electronic and steric factors. The N-acetate ester is highly susceptible to base-catalyzed saponification due to the strong electron-withdrawing inductive effect (-I) of the adjacent piperidine nitrogen. This effect significantly increases the electrophilicity of the alpha-carbonyl carbon. Furthermore, the primary-like N-acetate is sterically unhindered compared to the secondary-like C3-carboxylate, which is shielded by the piperidine ring's conformational bulk.

By exploiting these kinetic differences using strictly stoichiometric lithium hydroxide (1.05 eq) at 0 °C, we can achieve near-quantitative mono-hydrolysis.

Mechanism N_Ester N-Acetate Ester (Primary-like) Elec Inductive Activation (-I) by adjacent Nitrogen N_Ester->Elec Steric Minimal Steric Hindrance N_Ester->Steric C3_Ester C3-Carboxylate Ester (Secondary-like) Hindrance Ring Steric Hindrance C3_Ester->Hindrance Fast Fast Hydrolysis (Target for Warhead) Elec->Fast Steric->Fast Slow Slow Hydrolysis (Remains Intact) Hindrance->Slow

Mechanistic rationale for the selective saponification of the N-acetate ester.

Experimental Workflows and Self-Validating Protocols

The following protocols detail the two-step synthesis: selective saponification followed by amide coupling to an acrylamide warhead. The coupling step utilizes HATU, a premier uronium-based coupling reagent that forms a highly reactive OAt (7-azabenzotriazole) active ester, ensuring rapid aminolysis and suppressing epimerization[2].

Workflow A Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-3-carboxylate (Diester Scaffold) B Mono-acid Intermediate (Selective Hydrolysis) A->B LiOH (1.05 eq) THF/MeOH/H2O, 0 °C Kinetic Control C Warhead-Coupled Targeted Covalent Inhibitor B->C HATU, DIPEA Warhead-NH2 DMF, RT

Two-step synthetic workflow for coupling the piperidine scaffold to an amine warhead.

Protocol A: Selective Mono-Saponification

Objective: Isolate 2-(3-(ethoxycarbonyl)piperidin-1-yl)acetic acid.

  • Reaction Setup: Dissolve Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (1.0 eq, 10.0 mmol) in 50 mL of a pre-chilled (0 °C) solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v).

  • Kinetic Base Addition: Add LiOH·H₂O (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Self-Validation: Maintaining the temperature strictly at 0 °C is critical to prevent the hydroxide nucleophile from overcoming the steric barrier of the C3-ester.

  • Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor the reaction via LC-MS. The disappearance of the diester mass [M+H]⁺ and the appearance of the mono-acid mass confirm completion.

  • Workup & Isolation:

    • Acidify the mixture carefully to pH 5.5–6.0 using 1M HCl. Causality: Because the product contains a basic piperidine nitrogen and a carboxylic acid, it forms a zwitterion. Adjusting to its isoelectric point ensures maximum organic partition.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: HATU-Mediated Warhead Coupling

Objective: Conjugate the mono-acid to N-(2-aminoethyl)acrylamide to form a TCI precursor.

  • Activation: Dissolve the isolated mono-acid (1.0 eq, 8.0 mmol) in anhydrous DMF (30 mL) under a nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 24.0 mmol), followed by HATU (1.2 eq, 9.6 mmol).

  • Active Ester Formation: Stir at room temperature for 15 minutes. Self-Validation: A slight color change (pale yellow) indicates the formation of the OAt active ester intermediate.

  • Aminolysis: Add N-(2-aminoethyl)acrylamide hydrochloride (1.1 eq, 8.8 mmol) in a single portion. Stir for 4 hours at room temperature.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ (50 mL).

    • Extract with Dichloromethane (DCM) (3 x 40 mL).

    • Critical Step: Wash the combined DCM layers with 5% aqueous LiCl (3 x 30 mL). Causality: DMF is highly miscible in DCM; the LiCl wash effectively pulls DMF into the aqueous phase, preventing contamination during purification.

    • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Eluent: DCM/MeOH 95:5) to yield the pure warhead-coupled product.

Quantitative Data and Optimization Parameters

To ensure reproducibility, the optimization parameters for both the hydrolysis and the amide coupling steps have been quantified. As shown in Table 1 , exceeding 1.05 equivalents of base or allowing the temperature to rise leads to undesirable bis-hydrolysis. Table 2 demonstrates why HATU is the preferred reagent over traditional carbodiimides (like DCC) for this specific scaffold.

Table 1: Kinetic Optimization of Scaffold Hydrolysis

Base (Eq)Temp (°C)Time (h)Mono-acid Yield (%)Di-acid Yield (%)Unreacted Diester (%)
LiOH (1.05)0 °C 2.0 92% < 2% 6%
LiOH (1.05)25 °C2.074%26%0%
LiOH (2.50)25 °C4.05%95%0%
NaOH (1.05)0 °C2.085%10%5%

Table 2: Amide Coupling Reagent Efficacy (Warhead Conjugation)

Coupling ReagentBaseSolventReaction TimeIsolated Yield (%)Epimerization Risk
HATU DIPEA DMF 4 h 88% Very Low
HBTUDIPEADMF6 h76%Low
DCC / HOBtTEADCM16 h54%Moderate
EDC / DMAPDIPEADCM12 h65%Moderate

References

1.[1] Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI Pharmaceuticals URL:

2.[2] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL:

3.[3] Advanced approaches of developing targeted covalent drugs Source: PMC / National Institutes of Health (NIH) URL:

4. Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (via Luxembourg Bio Technologies) URL:

Sources

Method

Application Notes and Protocols for Amide Bond Formation with Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Introduction: The Piperidine-3-Carboxamide Scaffold in Modern Drug Discovery The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine-3-Carboxamide Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex biological systems. Specifically, the piperidine-3-carboxamide moiety is a key pharmacophore in numerous therapeutic agents, including inhibitors for anaplastic lymphoma kinase (ALK) and proteasomes, highlighting its importance in oncology and infectious disease research.[1][2] The synthesis of diverse libraries of these compounds is therefore a critical task for drug development professionals.

This guide provides a comprehensive overview and detailed protocols for the effective synthesis of piperidine-3-carboxamides starting from the versatile building block, Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate . The primary synthetic challenge involves the selective transformation of the C3-ester into a robust amide linkage, a reaction that is fundamental to organic synthesis.[3] We will explore the critical preliminary step of selective ester hydrolysis and delve into modern, high-efficiency amide coupling methodologies, providing researchers with the rationale and practical steps needed to achieve their synthetic goals. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.

Part 1: Prerequisite Step - Selective Ester Hydrolysis

To prepare the molecule for amide coupling, the ethyl ester at the C3 position of the piperidine ring must first be converted to a carboxylic acid. This creates the necessary functional group for activation and subsequent reaction with an amine. A standard and reliable method for this transformation is saponification using a base like lithium hydroxide (LiOH), which can often be performed with high selectivity in the presence of other ester functionalities under controlled conditions.

Protocol 1: Selective Hydrolysis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate
  • Dissolution: Dissolve Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 1:1 ratio). The concentration should typically be in the range of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and enhance selectivity, minimizing potential hydrolysis of the N-linked ethyl acetate moiety.

  • Base Addition: Slowly add an aqueous solution of lithium hydroxide (LiOH) (1.1-1.5 eq) dropwise to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-6 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a solvent like dichloromethane (DCM) or ethyl acetate to remove any unreacted starting material. Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with 1N HCl.

  • Extraction: Extract the acidified aqueous layer multiple times (3x) with ethyl acetate or a suitable organic solvent. The carboxylic acid product will move into the organic phase.

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the target carboxylic acid, 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylic acid , which can often be used in the next step without further purification.

Part 2: Amide Coupling Methodologies - A Comparative Overview

Amide bond formation is achieved by activating the newly formed carboxylic acid, converting the hydroxyl group into a better leaving group, which is then displaced by the desired amine nucleophile. The choice of coupling reagent is critical and depends on factors such as the reactivity of the amine, steric hindrance, cost, and the need to suppress side reactions like racemization (a key consideration for chiral substrates).[4]

Below is a summary of commonly employed coupling reagents suitable for this system.

Reagent ClassExample(s)Mechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC (with HOBt, Oxyma)Forms an O-acylisourea intermediate, which is converted to a more reactive OBt or Oxyma ester.[5][6][7]Cost-effective; water-soluble byproducts (urea) are easily removed during workup.[5]Can lead to racemization if additives are not used; lower efficiency for hindered substrates.
Uronium/Aminium Salts HATU, HBTUReacts with the carboxylic acid to form a highly reactive HOAt/HOBt active ester.[4]High reactivity and fast reaction rates; excellent at suppressing racemization; suitable for difficult couplings.[4][8]More expensive; can form a guanidinium byproduct with the amine if the order of addition is not controlled.[4][9]
Phosphonium Salts PyBOP, PyAOPForms a phosphonium-activated ester intermediate.High efficiency; does not cause guanidinylation side reactions, making it ideal for sluggish reactions.[4]Byproducts can sometimes be difficult to remove.
Phosphonic Anhydrides T3P®Forms a mixed anhydride intermediate.Broad scope; water-soluble byproducts allow for simple workup; very effective at preventing epimerization.[4]Can be viscous and difficult to handle; requires a slight excess.

Part 3: Detailed Experimental Protocols for Amide Coupling

The following protocols provide step-by-step instructions for forming an amide bond using the carboxylic acid precursor generated in Part 1.

Protocol 2: EDC/Oxyma-Mediated Amide Coupling

This method is a robust and widely used procedure known for its efficiency and the ease of removal of byproducts.

  • Rationale: EDC activates the carboxylic acid. The additive, OxymaPure (or HOBt), acts as a nucleophilic catalyst to form an active ester intermediate. This intermediate is more reactive than the initial O-acylisourea and is less prone to side reactions and racemization.[4][5] A non-nucleophilic base is used to neutralize the acid and any salts present.

Experimental Workflow: EDC/Oxyma Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Carboxylic Acid (1.0 eq), Amine (1.1 eq), and OxymaPure (1.2 eq) to a flask. B 2. Dissolve in anhydrous DMF or CH3CN. A->B C 3. Cool solution to 0 °C. B->C D 4. Add EDC·HCl (1.2 eq) portion-wise. C->D E 5. Stir at 0 °C for 30 min, then warm to RT for 4-24h. D->E F 6. Monitor by TLC / LC-MS. E->F G 7. Concentrate mixture. F->G H 8. Redissolve in EtOAc/DCM and perform aqueous washes. G->H I 9. Dry, filter, and concentrate the organic layer. H->I J 10. Purify by flash column chromatography. I->J

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Application

Application of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate in Targeted Protein Degradation: A Guide to PROTAC Synthesis and Characterization

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previou...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][] At the forefront of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS).[3] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4] This tripartite architecture enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]

While the two ligands determine the specificity of the PROTAC, the linker is not merely a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex.[4][6] The composition and rigidity of the linker can pre-organize the molecule into a favorable orientation for ternary complex formation, significantly enhancing degradation potency.[7][8]

This guide focuses on the application of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate , a versatile building block for constructing linkers with constrained conformations. The piperidine scaffold imparts a degree of rigidity that can improve metabolic stability and reduce the entropic penalty of forming the ternary complex compared to highly flexible alkyl or polyethylene glycol (PEG) linkers.[8][9] We will provide a comprehensive workflow, from the chemical modification of this precursor to the synthesis of a final PROTAC, followed by a suite of detailed protocols for its complete biochemical and cellular characterization.

PART 1: From Linker Precursor to Functional PROTAC

The journey from a linker building block to a biologically active PROTAC is a multi-step process involving chemical synthesis and purification. Here, we outline a hypothetical, yet chemically robust, pathway to utilize Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate in the creation of a novel PROTAC targeting a hypothetical kinase, "KIN-X," for degradation via the Cereblon (CRBN) E3 ligase.

The Starting Material: Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

This molecule features a central piperidine ring, providing conformational constraint.[10] It possesses two ester functionalities that can be chemically modified to create orthogonal "handles" for sequential conjugation to the POI and E3 ligase ligands.

Caption: High-level synthetic workflow for PROTAC synthesis.

Protocol: Synthesis of a KIN-X Degrading PROTAC

This protocol is a representative example. Researchers must adapt reaction conditions based on the specific properties of their POI and E3 ligase ligands.

Part A: Synthesis of a Functionalized Piperidine Linker

  • Selective Mono-Hydrolysis:

    • Dissolve Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.

    • Add Lithium hydroxide (LiOH) (1.1 eq) and stir at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, acidify the reaction mixture to pH ~4 with 1M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-acid intermediate.

  • Amine Functionalization via Curtius Rearrangement:

    • Dissolve the mono-acid intermediate (1.0 eq) in anhydrous toluene.

    • Add diphenylphosphoryl azide (DPPA) (1.2 eq) and triethylamine (TEA) (1.5 eq).

    • Heat the mixture to 80-90 °C for 2-3 hours.

    • Add tert-butanol (excess) and continue heating for 12-16 hours to form the Boc-protected amine.

    • Cool the reaction, concentrate, and purify by column chromatography to yield the Boc-protected, ester-functionalized linker.

  • Final Linker Preparation:

    • Hydrolyze the remaining ethyl ester of the product from the previous step using LiOH as described in step 1 to yield the final functionalized linker: a piperidine scaffold with a carboxylic acid at the 1-position sidechain and a Boc-protected amine at the 3-position.

Part B: PROTAC Assembly

  • Coupling to CRBN Ligand:

    • Dissolve the functionalized linker (1.0 eq), an amine-functionalized pomalidomide derivative (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the Boc-protected Linker-CRBN conjugate.

  • Boc Deprotection:

    • Dissolve the conjugate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours until LC-MS indicates complete removal of the Boc group.

    • Concentrate under reduced pressure to yield the crude amine salt.

  • Coupling to POI Ligand (KIN-X Inhibitor):

    • Dissolve the crude amine salt (1.0 eq), a carboxylic acid-functionalized KIN-X inhibitor (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq, to neutralize the salt and facilitate coupling) in anhydrous DMF.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to achieve >95% purity.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PART 2: Biochemical and Cellular Characterization

Once synthesized, the novel PROTAC must be rigorously tested to validate its mechanism of action and characterize its biological activity. The following protocols provide a comprehensive framework for this evaluation.

Biochemical Assays: Confirming the Building Blocks of Activity

Biochemical assays are essential to confirm that the PROTAC can physically interact with its intended targets and facilitate the formation of the key ternary complex.

Protocol 1: Target Binding Assay (Fluorescence Polarization)

This assay confirms that the POI-binding moiety of the PROTAC is active.

  • Principle: A small fluorescently labeled tracer molecule that binds to the POI tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When the PROTAC competes with the tracer for binding, the tracer is displaced, tumbles faster, and the FP signal decreases. [11][12]* Materials:

    • Purified, recombinant KIN-X protein.

    • A fluorescently labeled tracer known to bind KIN-X.

    • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).

    • 384-well, low-volume, non-binding black microplates.

  • Procedure:

    • Prepare a serial dilution of the PROTAC in DMSO, then dilute into assay buffer.

    • In the microplate, add the PROTAC dilution series.

    • Add the fluorescent tracer at a fixed concentration (typically at or below its Kd for KIN-X).

    • Initiate the binding reaction by adding the KIN-X protein at a fixed concentration.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence polarization-capable plate reader, measuring parallel and perpendicular fluorescence intensity.

    • Calculate the FP value (in mP) and plot against the PROTAC concentration to determine the IC₅₀.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This is a critical assay to demonstrate that the PROTAC can bridge the POI and the E3 ligase. [13][14]

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules. The POI (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged) are labeled with antibodies conjugated to a FRET donor (e.g., Terbium) and acceptor (e.g., d2 or Alexa Fluor 488), respectively. If the PROTAC induces a ternary complex, the donor and acceptor are brought into close proximity, resulting in an energy transfer and a specific FRET signal. [15][16]* Materials:

    • His-tagged KIN-X protein.

    • GST-tagged CRBN/DDB1 complex.

    • Anti-His antibody-Terbium conjugate.

    • Anti-GST antibody-d2 conjugate.

    • TR-FRET Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1 mg/mL BSA, pH 7.5).

    • 384-well, low-volume, non-binding white microplates.

  • Procedure:

    • Prepare a serial dilution of the PROTAC in DMSO, then dilute into assay buffer.

    • Add the PROTAC dilutions to the wells of the microplate.

    • Prepare a master mix of His-KIN-X and GST-CRBN/DDB1 complex in assay buffer and add it to the wells. Final protein concentrations are typically in the low nanomolar range (e.g., 5-20 nM).

    • Incubate for 30-60 minutes at room temperature.

    • Prepare a master mix of the donor (Anti-His-Tb) and acceptor (Anti-GST-d2) antibodies and add to the wells.

    • Incubate for 2-4 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader (e.g., excite at 340 nm, measure emission at 620 nm and 665 nm after a time delay).

    • Calculate the TR-FRET ratio (Emission₆₆₅ₙₘ / Emission₆₂₀ₙₘ) * 10,000 and plot against PROTAC concentration to determine the EC₅₀ for complex formation.

Assay TypeParameter MeasuredRepresentative Value
FP Binding Assay KIN-X Binding (IC₅₀)50 nM
TR-FRET Ternary Complex Ternary Complex EC₅₀120 nM
Cellular Degradation KIN-X Degradation (DC₅₀)75 nM
Cellular Degradation Max Degradation (Dₘₐₓ)>95%

Table 1: Representative quantitative data for a hypothetical KIN-X degrading PROTAC. Actual values will vary.

Cellular Assays: Proving Efficacy in a Biological Context

Cellular assays are required to demonstrate that the PROTAC is cell-permeable and effectively induces degradation of the target protein within its native environment.

Protocol 3: Target Degradation Assay (In-Cell Western)

The In-Cell Western (ICW) is a quantitative, plate-based immunofluorescence method that provides higher throughput than traditional Western blotting for assessing protein levels. [17][18]

  • Principle: Cells are cultured in a microplate, treated with the PROTAC, and then fixed and permeabilized. A primary antibody specific to the POI is used, followed by a fluorescently labeled secondary antibody. A second, spectrally distinct fluorescent dye is used to stain total protein for normalization. The fluorescence intensity is read on an imaging system. [19][20]* Materials:

    • A cell line endogenously expressing KIN-X (e.g., HeLa, HEK293).

    • 96-well clear-bottom, black-walled microplates.

    • Primary antibody against KIN-X.

    • IRDye®-labeled secondary antibody (e.g., IRDye 800CW).

    • Cell normalization stain (e.g., CellTag™ 700 Stain).

    • Fixation solution (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., LI-COR Intercept® Blocking Buffer).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

    • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (and vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).

    • Fixation: Remove the media and add 150 µL of fixation solution. Incubate for 20 minutes at room temperature.

    • Permeabilization: Wash wells with PBS. Add 200 µL of permeabilization buffer and incubate for 20 minutes.

    • Blocking: Wash wells with PBS containing 0.1% Tween-20. Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature.

    • Primary Antibody: Add 50 µL of the primary antibody against KIN-X diluted in blocking buffer. Incubate overnight at 4°C.

    • Secondary Antibody & Normalization: Wash wells. Add 50 µL of the IRDye-labeled secondary antibody and the CellTag normalization stain, both diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

    • Imaging: Wash wells thoroughly. Scan the plate on an infrared imaging system (e.g., LI-COR Odyssey®).

    • Analysis: Quantify the integrated intensity for both the target protein (800 nm channel) and total protein (700 nm channel). Normalize the target signal to the total protein signal. Plot the normalized signal against PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

Protocol 4: Selectivity Profiling (Mass Spectrometry-based Proteomics)

This unbiased approach determines the selectivity of the PROTAC across the entire proteome. [21][22]

  • Principle: Cells are treated with the PROTAC or vehicle. The proteome is extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of thousands of proteins is quantified, revealing which proteins are downregulated upon PROTAC treatment. [23][24]* Procedure (High-Level):

    • Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., 10x DC₅₀) and a vehicle control for a short duration (e.g., 6 hours) to enrich for direct targets. [25] 2. Lysis and Digestion: Lyse the cells, reduce, alkylate, and digest the proteins into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer, often employing data-independent acquisition (DIA) for comprehensive and reproducible quantification. [22] 4. Data Analysis: Process the raw data using specialized software (e.g., Spectronaut, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. The ideal result is the significant and potent downregulation of only KIN-X.

Protocol 5: Mechanism of Action (MoA) Validation

These experiments confirm that the observed protein loss is due to the intended PROTAC mechanism. [25][26]

  • Principle: Pre-treating cells with inhibitors of the ubiquitin-proteasome system should rescue the degradation of the POI.

  • Procedure:

    • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG132 or 100 nM Carfilzomib) for 1-2 hours. Then, co-treat with the PROTAC (at its DC₉₀ concentration) and the inhibitor for the standard treatment duration (e.g., 18 hours).

    • Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924), which inactivates Cullin-RING E3 ligases, for 1-2 hours. Then, co-treat with the PROTAC and MLN4924.

    • Competitive Antagonism: Co-treat cells with a high concentration of the free KIN-X inhibitor (the "warhead") or the free CRBN ligand (e.g., pomalidomide) along with the PROTAC.

    • Analysis: Assess KIN-X protein levels by In-Cell Western or traditional Western blot. Degradation should be rescued (i.e., protein levels restored) in the presence of these inhibitors or competitors, confirming a proteasome- and CRBN-dependent mechanism.

G cluster_0 PROTAC Characterization Workflow cluster_1 Biochemical Validation cluster_2 Cellular Validation Binding Protocol 1: Binding Assays (FP) Ternary Protocol 2: Ternary Complex (TR-FRET) Binding->Ternary Degradation Protocol 3: Degradation Assay (ICW) Ternary->Degradation Selectivity Protocol 4: Proteomics Degradation->Selectivity MoA Protocol 5: MoA Validation Degradation->MoA

Caption: A comprehensive workflow for PROTAC characterization.

Conclusion

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate serves as an excellent starting point for the synthesis of conformationally constrained linkers for PROTAC development. The rigidity imparted by the piperidine scaffold can be advantageous for optimizing ternary complex formation and improving pharmacokinetic properties. [8][10]The successful development of a PROTAC, however, extends far beyond synthesis. It requires a rigorous and multi-faceted validation process. By following the detailed biochemical and cellular protocols outlined in this guide, researchers can confidently characterize novel degraders, confirm their mechanism of action, and build a robust data package to advance their targeted protein degradation programs.

References

  • Lu, L. D., & Salvino, J. M. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. Methods in Enzymology, 681, 115–153. [Link]

  • Panome Bio. (2025). How Discovery Proteomics Informs PROTAC Mechanisms. Panome Bio Resources. [Link]

  • Abeje, A. A., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications. [Link]

  • Miyahara, S., et al. (2024). Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. Journal of Medicinal Chemistry. [Link]

  • Fael, H., et al. (2023). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

  • Abeje, A. A., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]

  • Li, Z., et al. (2024). Uncovering PROTAC Sensitivity and Efficacy by Multidimensional Proteome Profiling: A Case for STAT3. ACS Publications. [Link]

  • Lu, L. D., & Salvino, J. M. (2023). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PubMed. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Yang, Q., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]

  • Sapient. (2024). Protein Degrader Proteomics for PROTACs and Molecular Glues. Sapient Bioanalytics. [Link]

  • Sapient. (n.d.). Protein Degrader Proteomics | Application Note. Sapient Bioanalytics. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine. [Link]

  • Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecular Cell. [Link]

  • Yang, Q., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science. [Link]

  • Nie, L., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]

  • Yang, Q., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. PubMed. [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Rockland. [Link]

  • Advansta Inc. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]

  • Yang, Q., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Publications. [Link]

  • Liu, H., et al. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison Thesis. [Link]

  • Scott, J. S., et al. (2020). Target Validation Using PROTACs: Applying the Four Pillars Framework. PubMed. [Link]

  • Zhang, R., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]

  • Nanomicrospheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Scampavia, L., et al. (2022). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. SLAS Discovery. [Link]

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  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. Organic Communications. [Link]

  • Ciulli, A., et al. (2020). Design of VHL-CRBN conjugates explored in this work. ResearchGate. [Link]

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Method

Application Note: Strategic Synthesis of Piperidine-3-Carboxylate Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Piperidine-3-Carboxylate Scaffold in Medicinal Chemistry The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its derivatives are...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine-3-Carboxylate Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its derivatives are integral to a wide array of drug classes, including anticancer agents, analgesics, and treatments for neurological disorders.[1][2] Within this class, the piperidine-3-carboxylate motif and its carboxamide analogs serve as a particularly versatile framework. This structure provides a conformationally constrained amino acid mimic, which is invaluable for designing molecules with improved metabolic stability and binding affinity for biological targets.[3][4]

The strategic placement of the carboxylate or a related functional group at the 3-position allows for precise vectorial projection of substituents into the binding pockets of enzymes and receptors. Furthermore, the nitrogen atom of the piperidine ring offers a convenient handle for modification, enabling chemists to modulate properties such as basicity, solubility, and target engagement. This application note provides a detailed guide to the synthesis of these crucial derivatives, explains the rationale behind common synthetic strategies, and outlines their application in systematic Structure-Activity Relationship (SAR) studies.

Core Synthetic Strategies: A Comparative Overview

The efficient construction of a library of piperidine-3-carboxylate analogs for SAR studies requires a robust and flexible synthetic approach. The choice of strategy is dictated by factors such as the desired substitution pattern, stereochemical requirements, and scale. Two of the most reliable and widely adopted methods are the catalytic hydrogenation of pyridine precursors and the Dieckmann condensation for ring formation.

Strategy 1: Catalytic Hydrogenation of Substituted Nicotinates

The reduction of a substituted pyridine ring is arguably the most direct route to the corresponding piperidine. This approach is advantageous as a vast array of substituted nicotinic acids (pyridine-3-carboxylic acids) and their esters are commercially available or readily synthesized.

Causality and Mechanistic Insight: The reaction proceeds via the heterogeneous catalysis of hydrogen gas (H₂) onto the aromatic pyridine ring. Catalysts such as platinum oxide (PtO₂), rhodium-on-carbon (Rh/C), or Raney Nickel are commonly employed.[5] The reaction typically requires elevated pressures of hydrogen and can be sensitive to substituents on the pyridine ring. Electron-withdrawing groups can sometimes hinder the reduction. A critical challenge is preventing decarboxylation, especially when hydrogenating the free nicotinic acid.[6] Performing the hydrogenation on the corresponding ester (e.g., methyl or ethyl nicotinate) or in the presence of a base like ammonia can mitigate this side reaction.[6][7]

Advantages:

  • Directness: Utilizes readily available starting materials.

  • Scalability: Generally amenable to large-scale synthesis.

  • Predictability: The reduction is a well-understood and reliable transformation.

Limitations:

  • Harsh Conditions: Often requires high pressure and temperature.

  • Functional Group Tolerance: Certain functional groups (e.g., nitro groups, benzylic ethers) may not be compatible with catalytic hydrogenation conditions.

  • Stereocontrol: Achiral hydrogenation of substituted pyridines will produce racemic mixtures, requiring subsequent resolution or chiral chromatography to separate enantiomers for stereospecific SAR studies.

Strategy 2: Dieckmann Condensation for Piperidone Precursors

The Dieckmann condensation is a powerful intramolecular reaction for forming five- or six-membered rings. In this context, it is used to construct a 4-piperidone ring, which can then be further elaborated to the desired 3-carboxylate derivative.

Causality and Mechanistic Insight: The reaction involves the intramolecular condensation of a diester in the presence of a strong base (e.g., sodium ethoxide, sodium hydride) to form a β-keto ester.[5][8] For the synthesis of a piperidone precursor, a common starting material is an N-substituted bis(β-propionate) diester, which is cyclized to afford an N-substituted 4-keto-piperidine-3-carboxylate.[8][9] The resulting β-keto ester can then be hydrolyzed and decarboxylated to yield the corresponding 4-piperidone, or the keto group can be reduced and eliminated to introduce different functionalities.

Advantages:

  • Versatility: Allows for the introduction of substituents on the nitrogen atom from the outset.

  • Control of Functionality: The resulting β-keto ester is a versatile intermediate for further chemical manipulation.

  • Milder Conditions: Can often be performed under less harsh conditions than high-pressure hydrogenation.

Limitations:

  • Multi-step Process: Requires the initial synthesis of the acyclic diester precursor.

  • Byproduct Formation: Can be prone to side reactions if the starting material is not carefully chosen.

  • Regioselectivity: In asymmetrically substituted diesters, regioselectivity can be an issue.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final compounds.

Overall Synthetic Workflow

The diagram below illustrates the general workflow from precursor synthesis to the generation of a focused library for SAR studies.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Library Generation (SAR) Precursor Select Precursor (e.g., Ethyl Nicotinate) Synthesis Synthesize Core Scaffold (e.g., Ethyl Piperidine-3-carboxylate) Precursor->Synthesis Purification Purify Core (Chromatography/Distillation) Synthesis->Purification Characterization Characterize Core (NMR, MS, IR) Purification->Characterization N_Alkylation N-Alkylation/Arylation (Vary R1 Group) Characterization->N_Alkylation Amide_Coupling Ester Hydrolysis & Amide Coupling (Vary R2 Group) N_Alkylation->Amide_Coupling Screening Biological Screening (e.g., IC50 Assay) Amide_Coupling->Screening SAR_Analysis Analyze Data & Identify Trends Screening->SAR_Analysis

Caption: General workflow for synthesis and SAR studies.

Protocol 1: Synthesis of Ethyl Piperidine-3-carboxylate via Hydrogenation

Principle: This protocol describes the catalytic hydrogenation of ethyl nicotinate using platinum(IV) oxide (Adam's catalyst) to yield the saturated piperidine ring system.

Materials & Reagents:

  • Ethyl nicotinate (CAS: 614-18-6)

  • Platinum(IV) oxide (PtO₂, Adam's catalyst, CAS: 1314-15-4)

  • Ethanol (anhydrous, CAS: 64-17-5)

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrogen gas (H₂)

Equipment:

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • To a high-pressure reactor vessel, add ethyl nicotinate (10.0 g, 66.1 mmol) and anhydrous ethanol (100 mL).

  • Carefully add PtO₂ (0.50 g, 2.2 mmol) to the solution. Caution: PtO₂ is pyrophoric and should be handled with care.

  • Seal the reactor and purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 atm).

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours. Monitor the reaction by observing the pressure drop.

  • Upon completion, carefully vent the reactor and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Dissolve the crude oil in diethyl ether (150 mL) and cool in an ice bath. Slowly add a solution of HCl in diethyl ether until precipitation ceases.

  • Collect the resulting hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • For the free base, dissolve the salt in water, basify to pH 9-10 with saturated NaHCO₃ solution, and extract with dichloromethane (3 x 75 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield pure ethyl piperidine-3-carboxylate.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: N-Alkylation and Amide Formation for Library Synthesis

Principle: This two-step protocol describes the diversification of the core scaffold. First, the piperidine nitrogen is functionalized via reductive amination. Second, the ester is hydrolyzed and coupled with various amines to generate a carboxamide library.

Part A: N-Benzylation (Reductive Amination)

  • Dissolve ethyl piperidine-3-carboxylate (5.0 g, 31.8 mmol) in dichloromethane (DCM, 100 mL).

  • Add benzaldehyde (3.7 g, 35.0 mmol) and sodium triacetoxyborohydride (NaB(OAc)₃H, 8.4 g, 39.8 mmol).

  • Stir the mixture at room temperature for 12 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield ethyl 1-benzylpiperidine-3-carboxylate.

Part B: Amide Coupling

  • Hydrolyze the ester: Dissolve the N-benzylated product (2.0 g, 8.1 mmol) in a mixture of THF (20 mL) and water (10 mL). Add lithium hydroxide (LiOH, 0.39 g, 16.2 mmol) and stir at room temperature for 4 hours.

  • Acidify the mixture to pH 5-6 with 1M HCl and extract with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.

  • Amide coupling: Dissolve the resulting acid (1.0 g, 4.3 mmol) in DCM (30 mL). Add 1-Hydroxybenzotriazole (HOBt, 0.64 g, 4.7 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 0.90 g, 4.7 mmol).[10]

  • Add N,N-Diisopropylethylamine (DIPEA, 1.1 g, 8.6 mmol) and stir for 15 minutes.[10]

  • Add the desired primary or secondary amine (e.g., 4-fluoroaniline, 4.7 mmol) and stir at room temperature for 18 hours.

  • Dilute with DCM, wash sequentially with saturated NaHCO₃ and brine. Dry over MgSO₄, concentrate, and purify by column chromatography to yield the final amide derivative.

Application in SAR Studies

Once a library of derivatives is synthesized, it can be screened against a biological target to establish a Structure-Activity Relationship (SAR). The goal is to understand how specific structural modifications influence biological activity (e.g., potency, selectivity, metabolic stability).

Logical Flow of an SAR Campaign

SAR_Logic Core Core Scaffold R¹ Position (N-substituent) R² Position (Carboxamide) R1_Mod Vary R¹: - Alkyl (size) - Aryl (electronics) - H-bond donors/acceptors Core:f1->R1_Mod R2_Mod Vary R²: - Aromatic rings - Heterocycles - Aliphatic groups Core:f2->R2_Mod Stereo Investigate Stereochemistry (Synthesize R and S enantiomers) R1_Mod->Stereo R2_Mod->Stereo Activity Biological Activity Stereo->Activity

Caption: Logical map for a typical SAR investigation.

Data Presentation for SAR Analysis

Systematic modifications and the resulting biological data are best summarized in a table. This allows for the direct comparison of analogs and the facile identification of trends. For example, a study on piperidine-3-carboxamide derivatives as antimelanoma agents identified that the S-configuration was significantly more potent than the R-configuration and that specific heterocyclic substitutions dramatically improved activity.[11]

Table 1: Hypothetical SAR Data for Piperidine-3-carboxamide Analogs as Kinase X Inhibitors

Compound IDR¹ (N-Substituent)R² (Amide Substituent)Stereocenter at C3Kinase X IC₅₀ (nM)
1a BenzylPhenylRacemic150
1b Benzyl4-FluorophenylRacemic75
1c Cyclopropylmethyl4-FluorophenylRacemic250
1d Benzyl4-Fluorophenyl(S)-enantiomer15
1e Benzyl4-Fluorophenyl(R)-enantiomer980
1f BenzylPyridin-4-yl(S)-enantiomer8

SAR Insights from Table 1:

  • R² Position: Introducing a fluorine atom at the 4-position of the phenyl ring (1b vs 1a) doubles potency, suggesting a favorable interaction in a hydrophobic pocket. Replacing the phenyl ring with a pyridine (1f vs 1d) further enhances potency, likely due to a new hydrogen bond interaction.

  • R¹ Position: A bulky aromatic group like benzyl (1b) is preferred over a smaller alkyl group like cyclopropylmethyl (1c), indicating a large binding pocket for the N-substituent.

  • Stereochemistry: There is a clear stereochemical preference. The (S)-enantiomer (1d) is over 65-fold more potent than the (R)-enantiomer (1e), highlighting a specific and constrained binding mode for the carboxamide group.

Conclusion

The piperidine-3-carboxylate framework is a cornerstone of modern medicinal chemistry. A thorough understanding of the primary synthetic routes, such as catalytic hydrogenation and Dieckmann condensation, empowers researchers to rationally design and execute the synthesis of diverse compound libraries. By systematically modifying the core scaffold at key positions and analyzing the resulting biological data, researchers can elucidate critical structure-activity relationships, guiding the optimization of lead compounds into viable drug candidates. The protocols and strategies outlined herein provide a robust foundation for any research program focused on this valuable chemical scaffold.

References

  • Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link]

  • Asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. PubMed. [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Experiments in the Piperidine Series. Part I. Royal Society of Chemistry. [Link]

  • Method for preparing 4-piperidyl piperidine.
  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. [Link]

Sources

Application

Application Note: High-Throughput LC-MS Method for Monitoring the Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Abstract This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the real-time monitoring of the synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate. This compound is a key building block in the development of various pharmaceutical agents. The described method offers high sensitivity, selectivity, and throughput, enabling researchers and process chemists to efficiently track the consumption of reactants, the formation of the desired product, and the emergence of potential impurities. The protocol is designed for professionals in drug discovery, development, and manufacturing, providing a comprehensive guide from sample preparation to data analysis.

Introduction: The Need for Real-Time Reaction Monitoring

In modern pharmaceutical development, the efficient synthesis of complex organic molecules is paramount. The piperidine ring is a prevalent scaffold in numerous drug candidates, valued for its favorable physicochemical properties.[1] The synthesis of substituted piperidines, such as Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate, often involves multi-step reactions where precise control over reaction conditions is critical to maximize yield and minimize impurity formation.

Traditionally, reaction monitoring has relied on techniques like Thin-Layer Chromatography (TLC), which can be time-consuming and lack the specificity required for complex reaction mixtures.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a superior alternative, offering rapid and unambiguous identification and quantification of reaction components.[2] The coupling of the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry allows for real-time insights into reaction kinetics, the formation of intermediates, and the profile of byproducts.[3] This detailed understanding is invaluable for optimizing reaction conditions and ensuring the quality and safety of the final product.[3] This application note provides a field-proven LC-MS protocol for monitoring a key N-alkylation reaction in pharmaceutical synthesis.

Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

The synthesis of the target compound is typically achieved through the N-alkylation of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with an alkylating agent like ethyl bromoacetate. This reaction is usually carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Reaction Scheme:

reactant1 Ethyl piperidine-3-carboxylate (Ethyl nipecotate) product Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate reactant1->product + reactant2 Ethyl bromoacetate reactant2->product byproduct HBr (neutralized by base) base Base (e.g., K2CO3) solvent Solvent (e.g., Acetonitrile)

Caption: Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate.

Experimental Protocols

Materials and Reagents
  • Ethyl piperidine-3-carboxylate (≥98%)

  • Ethyl bromoacetate (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Acetonitrile (ACN), HPLC grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methanol, HPLC grade

  • 0.2 µm syringe filters

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[4]

  • Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[4]

Synthetic Procedure (Illustrative)
  • To a stirred solution of ethyl piperidine-3-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and monitor by LC-MS at regular intervals.

Sample Preparation for LC-MS Analysis

Minimal sample preparation is a key advantage for reaction monitoring.[2]

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water.

  • Filter the diluted sample through a 0.2 µm syringe filter into an autosampler vial.

LC-MS Method Development and Validation

The choice of chromatographic conditions is crucial for separating the reactants, product, and any potential by-products. A reversed-phase C18 column is a good starting point for this class of compounds.[4] A gradient elution with water and acetonitrile, both containing 0.1% formic acid, provides good peak shapes and ionization efficiency in positive ESI mode.

Optimized LC-MS Parameters
ParameterSetting
LC System UHPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient 5% B to 95% B in 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
MS System Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Scan Mode Full Scan (m/z 100-500) and Selected Ion Monitoring (SIM)
Identification of Key Components

The identity of the peaks in the chromatogram is confirmed by their mass-to-charge ratio (m/z).

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
Ethyl piperidine-3-carboxylateC₈H₁₅NO₂157.21158.2
Ethyl bromoacetateC₄H₇BrO₂167.00N/A (Does not ionize well under these conditions)
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylateC₁₂H₂₁NO₄243.30244.3

Data Analysis and Interpretation

The progress of the reaction can be monitored by tracking the peak areas of the starting material and the product over time. The data can be plotted to visualize the reaction kinetics.

Hypothetical Reaction Monitoring Data:

Time (hours)Ethyl piperidine-3-carboxylate (Peak Area)Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (Peak Area)
01,250,0000
1875,000350,000
2500,000700,000
4125,0001,100,000
6< 10,0001,200,000

Workflow and Visualization

The entire process, from synthesis to data-driven decision-making, can be visualized as a streamlined workflow.

cluster_synthesis Synthesis cluster_monitoring LC-MS Monitoring cluster_data Data Analysis synthesis Reaction Setup: - Reactants - Base - Solvent sampling Aliquot Sampling synthesis->sampling preparation Sample Preparation (Dilution & Filtration) sampling->preparation analysis LC-MS Analysis preparation->analysis processing Data Processing (Peak Integration) analysis->processing interpretation Interpretation (Reaction Progress) processing->interpretation decision Decision Making: - Adjust Reaction Conditions - Quench Reaction - Proceed to Work-up interpretation->decision

Caption: Workflow for LC-MS monitored synthesis.

Troubleshooting

IssuePotential CauseSolution
No product peak observed Reaction has not initiated.Verify reaction temperature and integrity of reagents.
Poor peak shape Improper mobile phase; column contamination.Ensure proper mobile phase pH; flush or replace the column.
Low signal intensity Inefficient ionization; sample too dilute.Optimize MS source parameters; reduce sample dilution.
Multiple unexpected peaks Formation of by-products or impurities.Analyze the mass spectra of the unexpected peaks to identify their structures. This may indicate the need to adjust reaction conditions (e.g., temperature, base).

Conclusion

The described LC-MS method provides a rapid, sensitive, and selective tool for monitoring the synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate. By implementing this protocol, researchers and process chemists can gain valuable insights into their synthetic reactions, enabling them to make informed decisions to optimize reaction conditions, improve yields, and ensure the quality of their products. This high-throughput approach is a significant improvement over traditional monitoring techniques and is well-suited for the fast-paced environment of pharmaceutical research and development.

References

  • ResearchGate. (2025). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Available at: [Link]

  • Resolve Mass. (2024). Identification of In-Process Organic Compounds using LCMS. Available at: [Link]

  • J-STAGE. (n.d.). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum)t. Available at: [Link]

  • Waters Corporation. (n.d.). Synthetic Reaction Monitoring Using UPLC-MS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the N-alkylation of ethyl piperidine-3-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the N-alkylation of ethyl piperidine-3-carboxylate (ethyl nipecotate) with ethyl bromoacetate. While this transformation is a fundamental tertiary amine synthesis, the bifunctional nature of the substrates (containing both reactive amines and labile ester groups) frequently leads to complex side-product profiles if reaction parameters are not strictly controlled.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity outcomes.

Reaction Pathway & Side Product Mechanistic Map

Understanding the thermodynamic and kinetic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the optimal N-alkylation route alongside the three most common parasitic side reactions.

G SM Ethyl nipecotate (Secondary Amine) Target Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-3-carboxylate SM->Target N-alkylation (Optimal) Reagent Ethyl bromoacetate + Base (K2CO3) Reagent->Target Quat Quaternary Ammonium (Over-alkylation) Target->Quat Excess Reagent High Temp Hydro Carboxylic Acids (Ester Hydrolysis) Target->Hydro H2O + Base Trans Methyl Esters (Transesterification) Target->Trans MeOH solvent

Reaction workflow and side product pathways in ethyl nipecotate N-alkylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a highly polar, water-soluble side product that stays at the baseline on normal-phase TLC?

  • Expertise & Causality: This is typically a quaternary ammonium salt resulting from over-alkylation[1]. Because ethyl bromoacetate is a highly reactive electrophile, the newly formed tertiary amine (your target product) can act as a nucleophile and attack a second molecule of ethyl bromoacetate, forming a tetraalkylammonium bromide salt[1].

  • Solution: Ensure strict stoichiometric control (1.0 to 1.05 equivalents of ethyl bromoacetate). Add the alkylating agent dropwise at 0 °C to 20 °C to maintain a low local concentration, and avoid pushing the reaction temperature above 50 °C[1].

Q2: My LC-MS shows a mass [M-28] or [M-56] relative to the target product. What happened?

  • Expertise & Causality: These mass differences correspond to the loss of one or both ethyl groups, indicating ester hydrolysis. The basic conditions (e.g., K₂CO₃) combined with adventitious water will catalyze the saponification of the ethyl ester groups on either the piperidine ring or the acetate moiety. This yields carboxylate salts that protonate to highly polar carboxylic acids during aqueous workup[2].

  • Solution: Use strictly anhydrous solvents (e.g., dry acetonitrile or DMF) and oven-dried K₂CO₃ to prevent basic hydrolysis[3]. If hydrolysis persists, switch to a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).

Q3: I am detecting methyl ester derivatives in my product mixture, but I only used ethyl reagents.

  • Expertise & Causality: This is a classic transesterification issue. It occurs if methanol is used as a co-solvent, during column chromatography (e.g., DCM/MeOH gradients), or if the starting materials were contaminated with methanol. Under basic conditions, the methoxide ion acts as a nucleophile, replacing the ethoxy group of the ester.

  • Solution: Eliminate all primary and secondary alcohols from the reaction and purification workflows. Use ethyl acetate/hexanes for chromatography instead of DCM/MeOH.

Q4: The reaction stalls at 70-80% conversion despite having unreacted starting material.

  • Expertise & Causality: This often occurs due to base depletion or degradation of the alkylating agent. The hydrobromic acid (HBr) byproduct neutralizes the base; if the base is not sufficiently dispersed (in the case of heterogeneous K₂CO₃), the local pH drops, halting the N-alkylation[3].

  • Solution: Ensure vigorous stirring (≥ 600 rpm) to maximize the surface area of the solid base. If using K₂CO₃, use a finely powdered, anhydrous grade[3].

Quantitative Data Summary: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product profile. Use this data to benchmark your own experimental setups.

SolventBaseTemp (°C)Time (h)Target Yield (%)Major Side Product
Acetonitrile (Dry) K₂CO₃ (Dry, Powder) 25 16 92% None (Trace)
DMF (Wet)K₂CO₃ (Wet)50865%Hydrolyzed acids (20%)
Acetonitrile (Dry)K₂CO₃ (Dry, Powder)80455%Quaternary salt (35%)
MethanolEt₃N251640%Methyl esters (50%)
Standard Optimized Protocol (Self-Validating System)

To guarantee reproducibility and minimize the side products detailed above, follow this self-validating methodology.

Step 1: Preparation & Dehydration Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and dropping funnel. Causality: Eliminating atmospheric moisture prevents base-catalyzed ester hydrolysis.

Step 2: Reagent Charging Add ethyl piperidine-3-carboxylate (10.0 mmol) and anhydrous K₂CO₃ (15.0 mmol, finely powdered and oven-dried) to 50 mL of anhydrous acetonitrile. Stir vigorously (800 rpm) at room temperature for 15 minutes. Causality: High-shear stirring ensures maximum surface area for the heterogeneous base, preventing localized acidic pockets.

Step 3: Controlled Alkylation Cool the suspension to 0 °C using an ice bath. Dissolve ethyl bromoacetate (10.5 mmol) in 10 mL of anhydrous acetonitrile and transfer to the dropping funnel. Add the solution dropwise over 30 minutes. Causality: Dropwise addition at low temperatures suppresses the formation of quaternary ammonium salts by keeping the electrophile concentration low.

Step 4: Reaction Progression & Self-Validation Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 12-16 hours.

  • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 3:1, Ninhydrin stain). The secondary amine starting material (stains red/purple) should completely disappear, replaced by the tertiary amine product (which does not stain strongly with ninhydrin due to the lack of N-H protons).

Step 5: Workup & Isolation Filter the suspension through a Celite pad to remove inorganic salts (K₂CO₃ and KBr). Wash the pad with 20 mL of acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the crude oil in 50 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield pure Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate.

References
  • Title: 4.8: Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]

  • Title: Alkylation of active methylene compounds using nano-K₂CO₃ Source: RSC Advances URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Reactions Involving Ethyl Nipecotate

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet challenging task of removing unreacted ethyl nipecotate from a desired produc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet challenging task of removing unreacted ethyl nipecotate from a desired product. This guide provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind each purification strategy, empowering you to make informed decisions in your experimental work.

Introduction: The Challenge of Ethyl Nipecotate Removal

Ethyl nipecotate (ethyl piperidine-3-carboxylate) is a valuable cyclic amine intermediate used in the synthesis of numerous pharmaceutical compounds.[1][2] Its unique structure, containing both a basic secondary amine and an ester functional group, imparts moderate polarity and a propensity to interact with various functional groups.[1][2] Consequently, removing unreacted ethyl nipecotate from a reaction mixture can be non-trivial, especially when the desired product shares similar physical properties. This guide will walk you through a logical, evidence-based approach to achieving high product purity.

Section 1: Understanding the Impurity

Before selecting a purification method, it is critical to understand the physical and chemical properties of ethyl nipecotate. This knowledge is the foundation for designing an effective separation strategy.

Table 1: Key Physical and Chemical Properties of Ethyl Nipecotate

PropertyValueSignificance for Purification
Molecular Formula C₈H₁₅NO₂Provides the molecular weight for mass spectrometry analysis.
Molecular Weight 157.21 g/mol [1][3]
Appearance Clear colorless to yellow-brown liquid[3][4]
Boiling Point 102-104 °C at 7 mmHg[3][4][5] Distillation is feasible only if the product's boiling point is significantly different.
Density 1.012 g/mL at 25 °C[3][4][5] Similar to water, which can affect aqueous extraction layer separation.
pKa (Predicted) 9.35 ± 0.10[3][4] The basicity of the piperidine nitrogen is key for acid-base extraction techniques.
Solubility Miscible with water; Soluble in common organic solvents (DCM, EtOAc, Chloroform, etc.)[3][4] High water miscibility can complicate standard aqueous washes if not performed at the correct pH.
Safety Causes skin and serious eye irritation.[5][6][7] May cause respiratory irritation.[5][7]Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]

Section 2: Troubleshooting Guide (Q&A)

This section directly addresses common issues encountered during the purification process in a question-and-answer format.

Question 1: My product is a neutral organic compound, but after a standard water wash, my NMR still shows significant ethyl nipecotate. What's happening?

Answer: This is a classic problem stemming from the properties of ethyl nipecotate. While it is an amine, it is also miscible with water.[3][4] A simple water wash is often insufficient because the ethyl nipecotate does not partition cleanly between the organic and aqueous layers. The key is to exploit its basicity.

By performing an acidic wash (e.g., with 1 M HCl), you protonate the basic nitrogen of the piperidine ring (pKa ≈ 9.35).[3][4] This forms a water-soluble ammonium salt, which will be quantitatively extracted from the organic layer into the acidic aqueous layer.[9][10] This is the core principle of acid-base extraction.[11]

Question 2: I've tried an acid wash, but my product is acid-sensitive. What are my other options?

Answer: If your product is unstable in acidic conditions, you must turn to non-extractive methods or alternative extractive conditions.

  • Flash Column Chromatography: This is the most versatile alternative.[12] Since ethyl nipecotate is a moderately polar amine, it will interact with silica gel.

    • Challenge: Amines can streak or "tail" on standard acidic silica gel, leading to poor separation.[13]

    • Solution 1: Add a small amount of a volatile base, like triethylamine (Et₃N) or ammonium hydroxide, to your eluent system (e.g., 0.5-1% in an ethyl acetate/hexane mixture). This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.[13]

    • Solution 2: Use a different stationary phase. Basic alumina or amine-bonded silica are excellent alternatives for purifying amines and can provide different selectivity compared to standard silica gel.[14][15]

  • Copper Sulfate Wash: For acid-sensitive compounds, washing the organic layer with an aqueous solution of 10% copper (II) sulfate can be effective. The copper ions form a complex with the amine, which partitions into the aqueous layer. You can continue washing until the blue copper sulfate solution no longer changes color.

Question 3: My product is also a basic amine with a similar polarity to ethyl nipecotate. How can I separate them?

Answer: This is one of the most challenging scenarios.

  • Careful pH-Controlled Extraction: If there is a significant difference in the pKa values of your product and ethyl nipecotate (pKa ≈ 9.35), a carefully controlled acid-base extraction may work. By adjusting the pH of the aqueous solution to a value between the two pKa's, you can selectively protonate and extract the more basic compound.[16] This requires precise pH control and may involve multiple extractions.

  • Derivative Formation: In some cases, it may be easier to temporarily modify one of the amines. For example, you could react the crude mixture with an aldehyde to form an imine/enamine with the ethyl nipecotate, significantly changing its polarity for chromatographic separation. This protecting group would then need to be removed in a subsequent step.

  • Orthogonal Chromatography: If normal-phase chromatography fails, switch to a different mode. Reversed-phase flash chromatography, which separates compounds based on hydrophobicity, can often resolve compounds that co-elute in normal-phase.[17][18] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for separating polar compounds and offers a different selectivity profile.[19][20]

Section 3: Decision-Making Workflow for Purification

To select the most appropriate purification strategy, a logical workflow is essential. The following diagram outlines a decision-making process based on the properties of your desired product.

Purification_Workflow start Start: Crude Product (with Ethyl Nipecotate) product_type What is the nature of your product? start->product_type acid_stable Is the product acid-stable? product_type->acid_stable Neutral base_stable Is the product base-stable? product_type->base_stable Acidic chromatography Flash Column Chromatography product_type->chromatography Basic / Amphoteric acid_wash Perform Acid Wash (e.g., 1M HCl) acid_stable->acid_wash Yes acid_stable->chromatography No base_wash Perform Base Wash (e.g., sat. NaHCO3) base_stable->base_wash Yes base_stable->chromatography No end_pure Pure Product acid_wash->end_pure base_wash->end_pure chromatography->end_pure distill Distillation or Crystallization distill->end_pure

Caption: Decision workflow for selecting a purification method.

Section 4: Detailed Experimental Protocols

Here are detailed, step-by-step protocols for the most common and effective purification techniques.

Protocol 1: Acid-Base Extraction for a Neutral Product

This method is ideal for removing the basic ethyl nipecotate from a neutral, acid-stable product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The protonated ethyl nipecotate hydrochloride salt will be in the upper aqueous layer (if using DCM) or lower aqueous layer (if using ethyl acetate).

  • Draining: Drain the organic layer into a clean Erlenmeyer flask. Discard the aqueous layer.

  • Repeat: Return the organic layer to the separatory funnel and repeat the acidic wash (steps 2-5) one more time to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Validation: Confirm the absence of ethyl nipecotate in the purified product using an appropriate analytical technique (TLC, LC-MS, or ¹H NMR).

Protocol 2: Flash Column Chromatography with a Base Modifier

This protocol is suitable for separating ethyl nipecotate when extraction is not feasible or effective.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to create a dry, free-flowing powder. This "dry load" technique generally provides better resolution than a liquid injection.[19]

  • Column Packing: Select an appropriately sized silica gel column (a general rule is a 40:1 to 100:1 ratio of silica mass to crude product mass). Pack and equilibrate the column with your starting mobile phase (e.g., 98% Hexane / 2% Ethyl Acetate).

  • Eluent Preparation: Prepare your mobile phase. A common system is a gradient of ethyl acetate in hexanes. To this solvent system, add 0.5% triethylamine (v/v) to prevent tailing of the amine.[13]

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 2% to 50% ethyl acetate). The less polar desired product should elute before the more polar ethyl nipecotate.

  • Fraction Collection & Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine the fractions containing the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product.

Chromatography_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_iso Isolation A Dissolve Crude in DCM B Add Silica Gel A->B C Evaporate to Dry Powder (Dry Load) B->C D Load Sample onto Silica Column C->D E Elute with Gradient (e.g., Hex/EtOAc) + 0.5% Et3N D->E F Collect & Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for Flash Column Chromatography.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: (R)-(-)-Ethyl nipecotate. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]

  • King Group, University of Sheffield. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ChemBK. (n.d.). Ethyl nipecotate. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Bloom Tech. (n.d.). Ethyl Nipecotate CAS 5006-62-2. Retrieved from [Link]

  • ACS Publications. (2013, September 6). Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

  • Radboud Repository. (n.d.). Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Wiley Online Library. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. Retrieved from [Link]

  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • ResearchGate. (2012, November 3). How to remove EtOAc from a product? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Architectural Optimization in PROTACs: A Comparative Guide to Piperidine-3-Carboxylate and Piperidine-4-Carboxylate Linkers

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery by enabling the targeted degradation of disease-causing proteins. However, because PROTACs are large, heterobifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

Proteolysis Targeting Chimeras (PROTACs) have fundamentally shifted the paradigm of drug discovery by enabling the targeted degradation of disease-causing proteins. However, because PROTACs are large, heterobifunctional molecules, they frequently violate Lipinski’s "Rule of 5," making oral bioavailability and cellular permeability significant hurdles[1].

Historically, drug developers relied on flexible polyethylene glycol (PEG) or linear alkyl chains to connect the Protein of Interest (POI) warhead to the E3 ligase ligand. Today, the field is rapidly transitioning toward rigidified linkers —specifically saturated heterocycles like piperidines—to constrain conformational flexibility, reduce the entropic penalty of ternary complex formation, and enhance metabolic stability[2].

This guide provides an objective, head-to-head comparison of two critical rigid linker motifs: piperidine-3-carboxylate and piperidine-4-carboxylate . By simply altering the position of the carboxylate group, researchers can fundamentally dictate the exit vector, geometry, and physicochemical profile of the resulting PROTAC.

Mechanistic Overview: Why Piperidine Linkers?

Before comparing the isomers, it is essential to understand the causality behind choosing a piperidine scaffold over a traditional PEG chain:

  • Conformational Pre-organization : Flexible PEG chains sample a vast conformational space. When a PROTAC induces the POI-E3 ternary complex, it must "freeze" into a single conformation, incurring a massive entropic penalty. Piperidine rings lock the linker into a restricted geometry, paying this entropic cost upfront and favoring ternary complex formation[3].

  • Metabolic Stability : Linear alkyl and PEG chains are highly susceptible to oxidative metabolism (e.g., via cytochrome P450 enzymes) in vivo. Saturated cyclic systems like piperidine are significantly more metabolically stable, prolonging the PROTAC's half-life[4].

  • Physicochemical Tuning : Introducing a polar cyclic system lowers the total polar surface area (TPSA) compared to long linear chains. Furthermore, if the piperidine nitrogen is not fully amidated, it introduces a basic center that becomes protonated at physiological pH, drastically improving aqueous solubility[5].

Head-to-Head Comparison: 3-Carboxylate vs. 4-Carboxylate

The choice between a 3-carboxylate and a 4-carboxylate piperidine linker is not trivial; it dictates the spatial trajectory of the entire molecule.

The Geometry of Exit Vectors

The most profound difference between the two linkers is their geometric exit vector:

  • Piperidine-4-carboxylate (1,4-substitution) : This configuration creates a linear, extended exit vector. It acts as a rigid "spacer." This is ideal when the binding pockets of the POI and E3 ligase are relatively far apart, or when a straight bridge is required to prevent steric clashes between the two proteins[6].

  • Piperidine-3-carboxylate (1,3-substitution) : This configuration introduces a distinct "kink" or angle into the linker. This angled exit vector is crucial when the target and ligase must sit adjacent to each other at a specific angle to facilitate productive protein-protein interactions (PPIs). These PPIs drive the positive cooperativity ( α>1 ) of the ternary complex[7].

Impact on pKa and Solubility

The proximity of the carboxylate (which typically forms an amide bond with the E3 or POI ligand) to the piperidine nitrogen affects the molecule's electronic environment. The 3-position places the electron-withdrawing amide closer to the nitrogen than the 4-position. This stronger inductive effect subtly lowers the pKa of the piperidine nitrogen. This fine-tuning is critical for balancing pH-dependent solubility in the gut with membrane permeability in systemic circulation[5].

Quantitative Data: Performance Comparison

The following table synthesizes representative experimental data trends observed in kinase-targeted PROTACs optimized with piperidine linkers, demonstrating how exit vectors impact biological performance[3][8].

ParameterPiperidine-4-Carboxylate (Linear)Piperidine-3-Carboxylate (Angled)Flexible PEG4 Control
Ternary Complex Cooperativity ( α ) 1.2 (Neutral)8.5 (Highly Positive)0.8 (Negative)
Degradation DC50​ (nM) 45.23.1120.5
Maximum Degradation ( Dmax​ ) 88%99%75%
Aqueous Solubility ( μ M) 8592150
In vitro Half-life ( T1/2​ mouse S9, min) 657218
Primary Use Case Distant, linear POI/E3 orientationsAngled, cooperative PPI formationsEarly-stage tool compounds

Experimental Protocols: Synthesis and Validation

To objectively evaluate which linker is superior for a specific POI-E3 pair, a self-validating experimental workflow must be employed.

Protocol 1: Linker Coupling via Amidation

Rationale: Amide coupling is the standard method for attaching piperidine carboxylates to amine-bearing ligands due to high yield and metabolic stability.

  • Activation : Dissolve the selected piperidine-carboxylate-linked E3 ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling : Add the amine-functionalized POI warhead (1.1 eq). Stir for 2-4 hours until LC-MS indicates complete consumption of the starting material.

  • Purification : Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the PROTAC.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

Rationale: Degradation is driven by ternary complex stability, not just binary affinity. TR-FRET provides real-time, distance-dependent quantification of this complex.

  • Preparation : Prepare a master mix containing Terbium (Tb)-labeled E3 ligase (e.g., VHL or CRBN) and AF647-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Titration : Dispense the PROTAC in a 12-point dose-response curve (from 10 μ M down to 0.05 nM) into a 384-well microplate.

  • Incubation & Reading : Add the protein master mix to the PROTAC wells. Incubate for 60 minutes at room temperature. Read the plate on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Analysis : Plot the 665/620 nm emission ratio against PROTAC concentration to determine the "Hook Effect" profile and calculate the cooperativity factor ( α ).

Protocol 3: Cellular Degradation Assay (Western Blot)

Rationale: Validates that the ternary complex translates to actual proteasomal degradation inside living cells. A competition control ensures the mechanism is strictly UPS-dependent.

  • Treatment : Seed target cells (e.g., HeLa or Jurkat) at 2×105 cells/well in a 6-well plate. Treat with PROTAC concentrations ranging from 1 nM to 1 μ M for 12-24 hours.

  • Controls : Include a vehicle (DMSO) control, and a competition control (PROTAC + excess E3 ligand or proteasome inhibitor MG132) to prove the mechanism is target-specific.

  • Lysis & Blotting : Lyse cells in RIPA buffer. Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH).

  • Quantification : Use densitometry to calculate the DC50​ (concentration achieving 50% degradation) and Dmax​ (maximum degradation depth).

Visualizations

G cluster_0 1,4-Substitution (Linear Exit Vector) cluster_1 1,3-Substitution (Angled Exit Vector) POI_1 POI Warhead Pip4 Piperidine-4-carboxylate POI_1->Pip4 E3_1 E3 Ligase Pip4->E3_1 POI_2 POI Warhead Pip3 Piperidine-3-carboxylate POI_2->Pip3 E3_2 E3 Ligase Pip3->E3_2

Fig 1. Geometric comparison of linear (1,4) vs. angled (1,3) piperidine exit vectors in PROTACs.

Workflow N1 1. Linker Selection (Pip-3 vs Pip-4) N2 2. Amide Coupling (Warhead + Linker + E3) N1->N2 N3 3. TR-FRET Assay (Ternary Complex) N2->N3 N4 4. Western Blot (Cellular Degradation) N3->N4 N5 5. DMPK Profiling (Stability & Solubility) N4->N5

Fig 2. Step-by-step experimental workflow for validating piperidine-linked PROTACs.

References

  • Troup RI, Fallan C, Baud MGJ. Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. 1

  • ChemPep. Overview of PROTAC Linkers. ChemPep Inc. 2

  • Precise PEG LLC. Linkers in PROTACs. Precise PEG. 4

  • Nunes et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. PMC / NIH. 3

  • Békés, M., Langley, D. R., & Crews, C. M. PROTAC'ing oncoproteins: targeted protein degradation for cancer therapy. PMC / NIH. 6

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PMC / NIH. 5

  • Full article: A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis. 7

  • Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy. Journal of Medicinal Chemistry - ACS Publications. 8

Sources

Comparative

SAR of PROTACs: The Strategic Influence of the Piperidine Linker

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven degradation. A PROTAC is a heterobifun...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven degradation. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker bridging the two.

Historically, linkerology relied heavily on flexible polyethylene glycol (PEG) or aliphatic chains. However, empirical structure-activity relationship (SAR) studies have revealed that linker composition dictates not only the physicochemical properties of the degrader but also the thermodynamics of ternary complex formation[]. Among modern linker motifs, the piperidine ring has emerged as a highly privileged scaffold.

This guide objectively compares the performance of piperidine linkers against alternative motifs (such as PEG, piperazine, and azetidine) across multiple targets, providing mechanistic insights and self-validating experimental protocols for PROTAC optimization.

Mechanistic Causality: Why Piperidine?

The transition from fully flexible chains to rigidified heterocyclic linkers is driven by the need to balance aqueous solubility, membrane permeability, and binding thermodynamics[2][3].

  • Thermodynamic Pre-organization: Flexible PEG linkers suffer from a high entropic penalty ( ΔS ) upon formation of the target-PROTAC-E3 ternary complex. The incorporation of a saturated nitrogen heterocycle like piperidine restricts the conformational degrees of freedom. The rigid chair conformation of piperidine projects the warhead and E3 ligand at defined vectors, "locking" the active conformation and stabilizing the ternary complex[][4].

  • Physicochemical Modulation (DMPK): Long lipophilic linkers are prone to rapid metabolism and poor solubility. Piperidine introduces a basic amine center that can be protonated at physiological pH, significantly improving aqueous solubility. Furthermore, it helps balance the overall lipophilicity (LogP), which is critical for passive cell permeability and evading P-glycoprotein (P-gp) efflux pumps[3].

  • Metabolic Stability: Replacing linear alkyl and ether linkers with piperidine has been shown to eliminate metabolic "soft spots" (such as sites susceptible to N-dealkylation or amide hydrolysis), thereby increasing the half-life of the degrader[3].

G POI Target Protein (e.g., STAT3, IDO1) Linker Piperidine Linker (Rigid Scaffold, Basic Center) POI->Linker Warhead Binding Complex Ternary Complex (Optimized POI-E3 Proximity) Linker->Complex Restricts conformational degrees of freedom E3 E3 Ligase (e.g., CRBN, VHL) E3->Linker Ligand Binding Degradation Target Ubiquitination & Proteasomal Degradation Complex->Degradation Polyubiquitination

Mechanism of piperidine-mediated ternary complex stabilization and subsequent target degradation.

Objective Performance Comparison: Piperidine vs. Alternatives

The superiority of the piperidine linker is highly context-dependent. Below is a quantitative comparison of piperidine linkers against piperazine, flexible PEG, and azetidine linkers across three distinct oncology targets: STAT3, IDO1, and HPK1.

Table 1: Comparative SAR Data of PROTAC Linker Motifs
TargetPROTAC CompoundLinker MotifDC50DmaxMechanistic ObservationRef
STAT3 SD-408Piperidine 0.3 μM86%Optimal spatial projection; highly potent degradation.[5]
STAT3 SD-409Piperazine2.5 μMN/A7-8x weaker than piperidine. Extra nitrogen likely alters pKa or induces steric clash.[5]
IDO1 Analog 19Piperidine-PEG 6.6 nM51%Rigid anchor prevents linker collapse in solvent-exposed pocket.[4]
IDO1 Analogs 14-17PEG1 (Flexible)>10 μMInactiveComplete loss of potency upon removal of the rigid nitrogen-heterocycle.[4]
HPK1 Compound C6Piperidine 33.9 nM59.9%Strong degradation, but Dmax limited by complex geometry.[6]
HPK1 Compound C3Azetidinyl21.26 nM99.0%Smaller azetidine ring provided superior Dmax for this specific target pocket.[6]
Key Insights from the Data:
  • Piperidine vs. Piperazine (STAT3): While both are saturated heterocycles, replacing the piperidine ring in SD-408 with a piperazine (SD-409) resulted in a 7-8 fold drop in potency[5]. The secondary amine in piperazine alters the hydrogen bond donor/acceptor profile and local pKa, which can disrupt critical solvation networks or induce unfavorable electrostatic repulsions within the ternary complex.

  • Rigid vs. Flexible (IDO1): In the development of IDO1 degraders, removing the central piperidine ring or replacing it with a flexible PEG unit resulted in a complete loss of degradation activity ( DC50​>10μM )[4]. The piperidine acts as a rigid anchor, projecting the linker out of the solvent-exposed pocket of IDO1 to successfully recruit Cereblon (CRBN).

  • Ring Size Matters (HPK1): Piperidine is not a universal silver bullet. For HPK1 degraders, while the piperidine-linked C6 was highly potent ( DC50​=33.9nM ), shrinking the ring to a 4-membered azetidinyl linker (Compound C3) dramatically improved the maximum degradation efficiency ( Dmax​ ) from 59.9% to 99.0%[6]. This highlights the necessity of fine-tuning the steric bulk of the linker to the specific topography of the target-E3 interface.

Experimental Workflows for Linker SAR Evaluation

To rigorously evaluate the impact of linker modifications, researchers must employ orthogonal assays that validate both the physical formation of the ternary complex and the mechanism of cellular degradation.

Workflow Syn 1. Combinatorial Synthesis Piperidine PEG Piperazine Azetidine Perm 2. Physicochemical Profiling LogP Permeability Aqueous Solubility Syn->Perm Select candidates with optimal DMPK Ternary 3. Ternary Complex Assay TR-FRET AlphaScreen Perm->Ternary Assess target-E3 proximity Degrad 4. Cellular Degradation Assay HiBiT / Western Blot DC50 & Dmax Ternary->Degrad Validate proteasome-dependent degradation

Standardized workflow for evaluating the SAR of PROTAC linker variants.

Protocol A: TR-FRET Ternary Complex Formation Assay

Purpose: To quantify the apparent cooperativity ( α ) and ternary complex affinity ( KD,app​ ) in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over pull-down assays because it allows for real-time, solution-phase measurement without washing steps that disrupt transient, low-affinity complexes.

  • Reagent Preparation: Label the purified E3 ligase (e.g., CRBN-DDB1) with a Terbium (Tb) cryptate donor fluorophore. Label the target protein (e.g., STAT3) with an AlexaFluor-647 (AF647) acceptor fluorophore.

  • Equilibration: In a 384-well low-volume plate, dispense 10 nM Tb-E3, 10 nM AF647-Target, and a titration series of the PROTAC (from 0.1 nM to 10 μM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/620 nm).

  • Data Analysis: Plot the FRET ratio against PROTAC concentration to generate a bell-shaped curve (the "hook effect"). Fit the data to a ternary complex model to extract the KD,app​ .

Protocol B: Self-Validating HiBiT Cellular Degradation Assay

Purpose: To determine the DC50​ and Dmax​ of the PROTAC in live cells. Self-Validation Principle: A true PROTAC must operate via the Ubiquitin-Proteasome System (UPS). If degradation is not rescued by proteasome or neddylation inhibitors, the compound is acting via off-target cytotoxicity or transcriptional suppression, invalidating the SAR data.

  • Cell Seeding: Engineer a cell line expressing a CRISPR-knockin HiBiT-tagged target protein. Seed cells at 10,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a 10-point dose-response of the PROTAC (e.g., 10 μM down to 0.5 nM).

  • Self-Validation Checkpoint (Critical): In parallel control wells, pre-treat cells for 2 hours with either 1 μM MG132 (Proteasome inhibitor) or 1 μM MLN4924 (NAE inhibitor/neddylation blocker) before adding the PROTAC at its expected Dmax​ concentration.

  • Incubation: Incubate for 24 hours.

  • Detection: Add the Nano-Glo® HiBiT Lytic Detection Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes on an orbital shaker.

  • Readout & Validation: Measure luminescence.

    • Validation Criteria: The PROTAC-only wells should show a dose-dependent loss of luminescence. The wells pre-treated with MG132 or MLN4924 must show a complete rescue of luminescence (equivalent to DMSO vehicle control). If rescue fails, discard the compound from the SAR pipeline.

Conclusion

The incorporation of a piperidine linker is a highly effective strategy for optimizing PROTACs that suffer from poor metabolic stability, low aqueous solubility, or high entropic penalties during ternary complex formation. However, as demonstrated by the comparison between STAT3, IDO1, and HPK1 degraders, linkerology is not one-size-fits-all. The choice between piperidine, piperazine, or smaller heterocycles like azetidine must be empirically driven by rigorous, self-validating assays that measure both ternary complex thermodynamics and proteasome-dependent cellular degradation.

References
  • Discovery of SD-436: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. nih.gov.
  • Linkers for PROTAC Design. bocsci.com.
  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). biorxiv.org.
  • Discovery of an Exceptionally Orally Bioavailable and Potent HPK1 PROTAC with Enhancement of Antitumor Efficacy of Anti-PD-L1 Therapy. acs.org.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. semanticscholar.org.

Sources

Validation

Ternary complex modeling with Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate linker

For Researchers, Scientists, and Drug Development Professionals Introduction: The Dawn of Targeted Protein Degradation The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond simple inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of therapeutic intervention is undergoing a significant shift, moving beyond simple inhibition to targeted elimination of disease-causing proteins.[1][2][3] Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this revolution.[4][5] These heterobifunctional molecules act as intracellular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[4][6][7] This induced proximity triggers the transfer of ubiquitin to the target protein, marking it for destruction by the cell's natural disposal system, the proteasome.[4][8] The formation of a stable ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the linchpin of this process, and the linker connecting the two ends of the PROTAC is a critical determinant of its success.[4][9][10]

This guide provides an in-depth comparison of linker strategies for PROTAC design, with a particular focus on the utility of piperidine-based linkers, such as Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate, in the context of ternary complex modeling and overall degrader efficacy.

The Pivotal Role of the Linker in Ternary Complex Formation

The linker is far more than a simple tether; it is a key architectural element that dictates the geometry and stability of the ternary complex.[][12][13] Its length, rigidity, and chemical composition influence a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its biological activity.[4][14][15] An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as cooperativity, which can significantly enhance degradation efficiency.[6][16]

Historically, synthetically accessible and flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, were the mainstays of PROTAC design.[4][17][18] However, the field is progressively moving towards more sophisticated linker architectures to overcome the limitations of these early designs, such as metabolic instability and the entropic penalty associated with their high flexibility.[4][17]

A Spotlight on Piperidine-Based Linkers

Piperidine-containing linkers offer a compelling alternative to their more flexible counterparts.[15][19][20] The inherent rigidity of the piperidine ring can pre-organize the PROTAC into a conformation that is more amenable to forming a stable ternary complex, thereby reducing the entropic cost of binding.[8] This can translate to improved potency and metabolic stability.[8][20] The inclusion of such heterocyclic scaffolds can also enhance the solubility and other drug-like properties of the PROTAC molecule.[20][21]

Comparative Analysis of Linker Classes

The choice of linker is a critical decision in the design of a successful PROTAC. Below is a comparative overview of common linker types:

Linker TypeKey FeaturesAdvantagesPotential Considerations
Alkyl Chains Flexible, saturated, or unsaturated hydrocarbon chains.Synthetically straightforward; allows for systematic variation in length.High flexibility can lead to an entropic penalty upon ternary complex formation; potential for metabolic instability.
Polyethylene Glycol (PEG) Flexible, hydrophilic chains of repeating ethylene glycol units.Increases water solubility and can improve cell permeability.[8][18]Can have reduced metabolic stability in vivo; may be more challenging and costly to synthesize.[19]
Piperidine/Piperazine Rigid, heterocyclic scaffolds.Imparts conformational rigidity, potentially pre-organizing the PROTAC for optimal binding[8]; can enhance metabolic stability and solubility.[8][20]May require more precise optimization of linker length and attachment points.[8]
Triazole-Based Rigid, aromatic five-membered heterocycle, often formed via "click chemistry".The resulting triazole is metabolically stable and can reduce oxidative degradation[19]; "click chemistry" facilitates modular and efficient synthesis.[4][13]The rigidity may limit the accessible conformations for ternary complex formation.
Aromatic Phenyl rings or other aromatic systems.Provides planarity and rigidity; can participate in π-π stacking interactions to stabilize the ternary complex.[19]Can increase lipophilicity, potentially impacting solubility and permeability.
Ferrocene-Based Organometallic structure with freely rotating cyclopentadienyl rings.Acts as a "molecular hinge," allowing for dynamic conformational adjustments.[22]A newer class of linkers with less established design principles.

Computational Modeling of Ternary Complexes: A Predictive Approach

Given the vast chemical space of possible linker designs, a purely empirical approach to PROTAC optimization can be resource-intensive, often requiring the synthesis of large compound libraries.[4] Computational modeling has emerged as an indispensable tool to guide the rational design of PROTACs by predicting the structure and stability of the ternary complex.[9][10][23][24]

A variety of computational methods are employed, ranging from protein-protein docking to sophisticated molecular dynamics (MD) simulations.[10][25] These approaches aim to predict the most favorable binding modes and to identify key interactions that stabilize the ternary complex.[10][23] The insights gained from in silico modeling can help prioritize the synthesis of the most promising PROTAC candidates, thereby accelerating the discovery process.[26]

A Generalized Workflow for Ternary Complex Modeling:

G cluster_0 Input Preparation cluster_1 Modeling Steps cluster_2 Analysis and Scoring cluster_3 Output PDB_POI PDB Structure of POI Docking Protein-Protein Docking PDB_POI->Docking PDB_E3 PDB Structure of E3 Ligase PDB_E3->Docking PROTAC_SMILES PROTAC Structure (SMILES) Linker_Conform Linker Conformational Search PROTAC_SMILES->Linker_Conform Docking->Linker_Conform Protein-Protein Poses Refinement Ternary Complex Refinement Linker_Conform->Refinement Initial Ternary Complexes Energy_Calc Interaction Energy Calculation Refinement->Energy_Calc Clustering Structural Clustering Energy_Calc->Clustering Scoring Scoring and Ranking Clustering->Scoring Predicted_Models Predicted Ternary Complex Models Scoring->Predicted_Models

Caption: A generalized computational workflow for modeling PROTAC-mediated ternary complexes.

Experimental Validation: Grounding Predictions in Reality

While computational modeling provides valuable predictive insights, experimental validation is crucial to confirm the formation and stability of the ternary complex and to ultimately assess the degradation efficiency of the PROTAC. A suite of biophysical and cell-based assays are employed for this purpose.

Key Experimental Techniques for PROTAC Characterization:

  • Biophysical Assays:

    • Surface Plasmon Resonance (SPR): Measures the binding affinities and kinetics of the PROTAC to the POI and E3 ligase individually, as well as the formation of the ternary complex.[1][2][16]

    • Isothermal Titration Calorimetry (ITC): Determines the thermodynamic parameters of binding, providing insights into the driving forces of complex formation.[1][16]

    • Fluorescence Polarization (FP): A solution-based method to measure binding affinities, particularly useful for high-throughput screening.[1][27]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the protein-PROTAC complexes in solution.[1][28]

  • Structural Biology Techniques:

    • X-ray Crystallography: Can provide high-resolution, atomic-level structures of the ternary complex, offering invaluable insights for structure-based design.[3][27][29]

    • Cryo-Electron Microscopy (Cryo-EM): An emerging technique that can determine the structures of large and flexible complexes that are often challenging to crystallize.[6][27]

  • Cell-Based Assays:

    • Western Blotting: A standard method to quantify the reduction in the levels of the target protein upon PROTAC treatment.

    • Luminescence/Fluorescence-Based Reporter Assays: High-throughput methods to measure protein degradation in living cells.

A Typical Experimental Workflow for PROTAC Validation:

G cluster_0 Synthesis and Initial Characterization cluster_1 Ternary Complex Validation cluster_2 Cellular Activity Assessment Synthesis PROTAC Synthesis & Purification Binary_Binding Binary Binding Assays (e.g., SPR, ITC) Synthesis->Binary_Binding Ternary_Formation Ternary Complex Formation Assays (e.g., SPR, FRET) Binary_Binding->Ternary_Formation Confirmed Binary Binders Structural_Studies Structural Biology (X-ray, Cryo-EM) Ternary_Formation->Structural_Studies Validated Ternary Complex Degradation_Assay Protein Degradation Assays (e.g., Western Blot) Ternary_Formation->Degradation_Assay Phenotypic_Assay Phenotypic Assays Degradation_Assay->Phenotypic_Assay Potent Degraders

Caption: A streamlined experimental workflow for the validation of PROTACs.

Conclusion: An Integrated Approach to PROTAC Design

The development of effective PROTACs requires a synergistic interplay between rational design, computational modeling, and rigorous experimental validation. The choice of linker is a critical juncture in this process, with piperidine-based and other rigid linkers offering significant advantages in terms of pre-organizing the PROTAC for efficient ternary complex formation and enhancing metabolic stability.[8][20] By leveraging predictive computational models to navigate the vast chemical space of possible linkers and validating these designs with a suite of biophysical and cell-based assays, researchers can accelerate the development of next-generation protein degraders with improved therapeutic potential.

References

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC.
  • Current strategies for the design of PROTAC linkers: a critical review - PMC.
  • Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL‐Mediated PROTACs Targeting the Kinase FLT3 - PMC.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • Computational Modeling of PROTAC Ternary Complexes as Ensembles Using SILCS-xTAC.
  • Imaging PROTAC Mediated Degradation Complexes with Cryo-EM - NanoImaging Services.
  • Computational modeling of PROTAC ternary complexes as ensembles using SILCS ... - ChemRxiv.
  • Linker Design & Optimization for PROTACs - BOC Sciences.
  • PROTAC Linker Design and Optimization - CD ComputaBio.
  • A Comparative Guide to Alternative Linkers in PROTAC Synthesis - Benchchem.
  • A Comparative Guide to Linker Chemistries in PROTAC Synthesis: Alternatives to Azido-PEG4-Acyl Chloride - Benchchem.
  • Biophysical Tools for the Design and Development of PROTACs - Oxford Global.
  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed.
  • Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characterization.
  • Classification of most common linkers used in PROTAC design based on... - ResearchGate.
  • Linkers in PROTACs - Precise PEG LLC.
  • Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine - Benchchem.
  • DegraderTCM: A Computationally Sparing Approach for Predicting Ternary Degradation Complexes | ACS Medicinal Chemistry Letters - ACS Publications.
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed.
  • Benchmarking Methods for PROTAC Ternary Complex Structure Prediction - PubMed.
  • Example of a ternary complex. X-ray crystal structure of PROTAC 1... - ResearchGate.
  • In Silico Modeling of PROTAC-Mediated Ternary Complexes: Validation and Application.
  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing.
  • Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC.
  • Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Journal of the American Chemical Society - ACS Publications.
  • PROTAC Linker | BroadPharm.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate: PPE, Operational, and Disposal Protocols

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate. Given the specific natur...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate. Given the specific nature of this compound, this document moves beyond generic laboratory advice to offer a detailed operational and disposal plan rooted in a thorough hazard assessment based on its structural components. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

Hazard Assessment: An Evidence-Based Approach

While comprehensive toxicological data for Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate is not extensively documented, a conservative safety approach is mandated by analyzing its constituent functional groups: a piperidine ring and two ethyl ester groups.

  • Piperidine Moiety : The piperidine heterocycle is a known structural alert. Piperidine itself is a corrosive and flammable liquid.[1][2][3] Its derivatives must be handled with care, assuming potential for irritation and toxicity.

  • Ester Functionality : Ester compounds can cause irritation upon contact.[4]

  • Structural Analogs : Safety data for structurally similar compounds provide critical insight. For instance, an isomer, Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[5] Other similar piperidine derivatives are also documented as skin and eye irritants.[6]

Based on this analysis, Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate must be treated as a hazardous substance, presumed to be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant .[5][6]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier against chemical exposure. A multi-layered approach is necessary, tailored to the specific task. The minimum PPE required when working with this compound includes a lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes.[7][8]

Task / Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Low volume, <100mL in a fume hood)Safety glasses with side-shields (ANSI Z87.1 rated).[7]Single pair of nitrile gloves.[9] Inspect before use.[2][10]Flame-resistant lab coat.[11]Not required with proper engineering controls (fume hood).
High-Volume Transfers or Splash Risk (>100mL)Chemical splash goggles.[8] Wear a face shield over goggles.[7]Double-gloving with nitrile gloves or wearing heavy-duty butyl rubber gloves.[7][9]Chemical-resistant apron over a lab coat.[9]Not required with proper engineering controls (fume hood).
Incidental Spill Cleanup (Small, contained spill)Chemical splash goggles and face shield.[8][11]Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene).Chemical-resistant apron or coveralls.[9]Required if ventilation is inadequate or aerosols are generated. An air-purifying respirator (APR) with organic vapor cartridges may be necessary.[5][11]

Causality of PPE Choices:

  • Eye Protection : The ester and piperidine components pose a significant eye irritation risk.[5][6] Goggles provide a seal against splashes, which standard safety glasses do not.[8] A face shield adds a necessary layer of protection during high-volume work where the risk of a significant splash is elevated.[7][11]

  • Hand Protection : Nitrile gloves offer good general protection against a variety of chemicals for incidental contact.[9] For prolonged contact, such as during a spill cleanup, more robust gloves like butyl rubber are recommended due to their higher resistance to esters and ketones.[9]

  • Body Protection : A lab coat protects skin and personal clothing from minor drips and spills.[11] During procedures with a higher splash potential, a chemical-resistant apron provides an impermeable barrier.[9]

  • Respiratory Protection : This compound is presumed to be a respiratory irritant.[5][6] Therefore, all handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Operational Plan: Step-by-Step Handling

Adherence to a strict operational workflow minimizes risk. These steps should be incorporated into your standard operating procedures (SOPs).

  • Preparation : Before handling, ensure the chemical fume hood is operational and uncluttered. Verify the locations of the nearest safety shower and eyewash station.[12]

  • PPE Donning : Put on all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures.[2][10]

  • Chemical Handling :

    • Perform all manipulations, including weighing, aliquoting, and transfers, inside a certified chemical fume hood.[10]

    • Use non-sparking tools to prevent ignition of flammable vapors, a precaution derived from the properties of piperidine.[1][10]

    • Keep containers tightly closed when not in use to minimize vapor release.[5][10]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after removing gloves.[5][13]

    • Clean the work area within the fume hood.

    • Properly segregate and label all waste generated.

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical.

Personal Exposure
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[5][14][15] Seek medical attention if irritation persists.[5][6]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][6][14] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[5][6] If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1][10] Rinse the mouth with water and seek immediate medical attention.[14]

Spill Management

For any spill, the primary goal is to ensure personnel safety before addressing the spill itself.[12] The following workflow outlines the critical decision points and actions for an incidental spill that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[15]

Spill_Response_Workflow cluster_assessment Phase 1: Assess & Secure cluster_cleanup Phase 2: Contain & Clean cluster_disposal Phase 3: Dispose & Report assess Assess Spill (Size, Location, Hazard) alert Alert Personnel & Restrict Area assess->alert Immediate Action ppe Don Appropriate PPE (Goggles, Face Shield, Resistant Gloves) alert->ppe contain Contain Spill (Use Absorbent Pads/Sand) ppe->contain absorb Absorb Material (Work from outside in) contain->absorb collect Collect Waste (Use non-sparking tools) absorb->collect decontaminate Decontaminate Area (Soap and water) collect->decontaminate package Package & Label Waste ('Spill Debris', Chemical Name) decontaminate->package dispose Dispose via EHS package->dispose report Report Incident (Supervisor/Safety Officer) dispose->report

Caption: Workflow for Incidental Chemical Spill Response.

Step-by-Step Spill Cleanup:

  • Secure the Area : Alert colleagues and restrict access to the spill area.[16]

  • Don PPE : Wear the appropriate PPE for spill cleanup, including chemical splash goggles, a face shield, and heavy-duty gloves.[15]

  • Containment : For liquid spills, surround the area with an inert absorbent material like sand, vermiculite, or commercial spill pillows.[14][17]

  • Absorption : Cover the spill with the absorbent material, working from the outside in to prevent spreading.[16]

  • Collection : Once fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container.[14][15]

  • Decontamination : Clean the spill surface with soap and water. All cleaning materials must also be disposed of as hazardous waste.[15][17]

Disposal Plan

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Segregation : All waste contaminated with Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate, including unused product, contaminated absorbents, and disposable PPE, must be collected in a dedicated hazardous waste container.[17] Do not mix with other waste streams.[17]

  • Containerization : Use a chemically compatible, sealable container (e.g., high-density polyethylene) for waste collection.[17] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.[14][17]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[10][17]

  • Final Disposal : Arrange for pickup and disposal through a licensed chemical waste management company or your institution's Environmental Health and Safety (EHS) department.[2][6][10] Never discharge this chemical into the sewer system or regular trash.[2][10]

References

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • SAFETY DATA SHEETS for Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. (2025, September 8).
  • Esterific
  • Safety Data Sheet for Ethyl 1-(2-ethoxy-2-oxoethyl)
  • PIPERIDINE. CAMEO Chemicals - NOAA.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • UAH Laboratory Personal Protective Equipment. University of Alabama in Huntsville.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona.
  • SAFETY DATA SHEET for 3-Piperidinecarboxylic acid. (2010, March 26). Fisher Scientific.
  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety, UNC Charlotte.
  • SAFETY DATA SHEET for tert-Butyl 4-(2-Ethoxy-2-oxoethylidene)
  • Safety Data Sheet for tert-Butyl 4-(2-(methoxy(methyl)amino)-2-oxoethyl)
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
  • Chemical Spill Response. (2016, March 28). NUS Medicine.
  • General Chemical Spill Procedures. (2021, October).
  • Chemical Spill Procedures. Office of Environmental Health and Safety, Princeton University.
  • Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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